Product packaging for 2-(Azetidin-3-yl)-4-methylthiazole(Cat. No.:CAS No. 1228254-57-6)

2-(Azetidin-3-yl)-4-methylthiazole

Numéro de catalogue: B1374328
Numéro CAS: 1228254-57-6
Poids moléculaire: 154.24 g/mol
Clé InChI: KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Azetidin-3-yl)-4-methylthiazole (CAS: 1228254-57-6) is a high-value chemical scaffold incorporating both azetidine and thiazole heterocycles, designed for advanced drug discovery and medicinal chemistry research. This compound is available in both freebase and hydrochloride salt (CAS: 1255099-28-5) forms, with the hydrochloride salt typically offered at a purity of 97% or higher . The molecular framework of this compound is of significant scientific interest; the azetidin-2-one (β-lactam) ring is a well-known structural feature of a vast number of compounds with diverse biological properties . Research indicates that azetidinone derivatives demonstrate a wide spectrum of biological activities, including notable antiviral activity against pathogens such as human coronavirus and influenza A virus, as well as promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, the thiazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and associated with antitumor, antioxidant, and antimicrobial activities . This unique combination of rings makes this compound a versatile precursor for synthesizing novel compounds for screening against infectious diseases and cancer. It is commonly used in the synthesis of more complex molecules, such as hybrid structures and inhibitors, to explore new therapeutic avenues . Researchers are advised that this product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B1374328 2-(Azetidin-3-yl)-4-methylthiazole CAS No. 1228254-57-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound featuring a bicyclic system composed of an azetidine and a 4-methylthiazole ring. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with both the azetidine and thiazole moieties. Azetidine rings are known to be present in a variety of biologically active compounds, including antibiotics and enzyme inhibitors. Similarly, the thiazole ring is a core structure in many pharmaceuticals, exhibiting a wide range of activities such as antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery and development.

Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer some of its key chemical properties based on its structure and available data for its hydrochloride salt. The hydrochloride salt is identified by the CAS number 1255099-28-5.

PropertyValueSource
Chemical Name This compound hydrochlorideInferred
CAS Number 1255099-28-5 (for hydrochloride)Inferred
Molecular Formula C₇H₁₁ClN₂SInferred
Molecular Weight 190.70 g/mol Calculated
InChI InChI=1S/C7H10N2S.ClH/c1-5-4-10-7(9-5)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1HInferred
InChIKey IGQHBJLBEWCJLD-UHFFFAOYSA-NInferred
SMILES CC1=CSC(=N1)C2CN2.ClInferred
Predicted Solubility Soluble in water and polar organic solventsInferred from structure
Predicted Stability Stable under standard conditions; may be sensitive to strong acids and basesInferred from structure

Note: The table above provides calculated and inferred data. Experimental validation is required for precise characterization.

Experimental Protocols

Proposed General Synthetic Workflow

The synthesis of this compound could potentially be achieved through a multi-step process. A plausible approach would involve the synthesis of the 4-methylthiazole and the protected azetidine moieties separately, followed by their coupling.

Caption: A proposed general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the known activities of its constituent rings suggest potential areas of investigation.

  • Azetidine-containing compounds have been explored as inhibitors of various enzymes, including proteases and kinases, due to the constrained conformation the four-membered ring imparts on the overall molecule.

  • Thiazole derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. They can act as ligands for various receptors and enzymes.

Given this, this compound could potentially interact with biological targets involved in cell signaling pathways related to proliferation, inflammation, or microbial growth. A hypothetical signaling pathway that could be investigated is its potential role as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade_1 Kinase A Receptor->Kinase_Cascade_1 Ligand Binding & Dimerization Compound This compound Compound->Kinase_Cascade_1 Inhibition Kinase_Cascade_2 Kinase B Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Nuclear Translocation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a generic kinase cascade.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The lack of extensive public data on this specific compound highlights an opportunity for further research. Future work should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity against a panel of relevant targets, such as kinases, proteases, and microbial strains.

  • Elucidation of its mechanism of action and identification of specific cellular signaling pathways it may modulate.

Such studies will be crucial in determining the therapeutic potential of this and related compounds and will provide valuable insights for the design of next-generation drugs.

A Technical Guide to the 2-(Azetidin-3-yl)-4-methylthiazole Scaffold: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the novel heterocyclic compound, 2-(Azetidin-3-yl)-4-methylthiazole. As a molecule combining the strained, saturated azetidine ring with the aromatic, electron-rich methylthiazole moiety, this scaffold is of significant interest to researchers in medicinal chemistry and drug development. This guide details the molecule's structural and physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, and reviews the extensive biological activities associated with its constituent pharmacophores. The content is intended to serve as a foundational resource for scientists exploring this and related structures for novel therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked at its 3-position to the 2-position of a 4-methylthiazole ring. The azetidine ring provides a three-dimensional structural element and a basic nitrogen atom, while the thiazole ring offers a planar, aromatic system known to participate in various biological interactions.

Table 1: Calculated Physicochemical and Structural Data

PropertyValue
Molecular Formula C₇H₁₀N₂S
Molecular Weight 154.23 g/mol
Canonical SMILES CC1=CSC(=N1)C2CN2
InChI InChI=1S/C7H10N2S/c1-6-5-10-7(9-6)4-2-8-3-4/h5,8H,2-3H2,1H3
InChIKey YLBFJRKJGMJEAE-UHFFFAOYSA-N
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP (Calculated) 0.8 - 1.2

Proposed Synthesis and Experimental Protocols

The proposed workflow begins with a protected azetidine precursor, which is converted to a thioamide. This intermediate is then condensed with a halo-ketone to form the final thiazole ring.

G cluster_materials Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product A 1-Boc-azetidine-3-carboxylic acid P1 Step 1: Amidation A->P1 B Ammonia, Coupling Agents B->P1 C Lawesson's Reagent P2 Step 2: Thionation C->P2 D 3-Chloro-2-butanone P3 Step 3: Hantzsch Cyclization D->P3 I1 1-Boc-azetidine-3-carboxamide P1->I1 I2 1-Boc-azetidine-3-carbothioamide P2->I2 I3 2-(1-Boc-azetidin-3-yl)-4-methylthiazole P3->I3 P4 Step 4: Deprotection FP This compound P4->FP I1->P2 I2->P3 I3->P4

Caption: Proposed synthetic workflow for this compound.

2.1 Detailed Experimental Protocols (Hypothetical)

  • Step 1: Synthesis of 1-Boc-azetidine-3-carboxamide. To a solution of 1-Boc-azetidine-3-carboxylic acid in dichloromethane (DCM), add 1.1 equivalents of a peptide coupling agent (e.g., HBTU) and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 10 minutes before adding an excess of ammonia solution. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

  • Step 2: Synthesis of 1-Boc-azetidine-3-carbothioamide. The carboxamide from Step 1 is dissolved in anhydrous toluene. 0.55 equivalents of Lawesson's reagent is added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After cooling, the solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the thioamide.

  • Step 3: Hantzsch Cyclization. The thioamide from Step 2 is dissolved in ethanol. 1.1 equivalents of 3-chloro-2-butanone is added, and the mixture is refluxed for 6-12 hours. The formation of the thiazole ring can be monitored by LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with sodium bicarbonate solution to neutralize any generated acid. The organic layer is dried and concentrated.

  • Step 4: Boc Deprotection. The protected product from Step 3 is dissolved in a minimal amount of DCM or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base to yield the final product, this compound.

Potential Biological Activity and Screening Targets

The biological relevance of the title compound can be inferred from the known activities of its constituent moieties. Thiazole and azetidinone (a related four-membered ring) derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological effects.

  • Thiazole Derivatives: The thiazole ring is a core component in numerous bioactive compounds with applications as antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal agents.[1][2] Its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding and metal chelation contribute to its diverse biological profile.

  • Azetidine Derivatives: The azetidin-2-one ring is the central feature of β-lactam antibiotics.[3][4] Beyond antibacterial action, other azetidine-containing molecules have demonstrated anti-inflammatory, analgesic, anticonvulsant, and CNS depressant properties.[2][3][5] The strained ring system can influence conformation and binding affinity to biological targets.

Given this background, this compound represents a promising candidate for screening in various therapeutic areas, particularly in anti-infective and anti-inflammatory drug discovery programs.

Logical Workflow for Target Identification

For a novel compound like this compound, a structured workflow is essential to identify its mechanism of action and potential biological targets. A typical cascade would involve initial broad screening followed by more focused assays to pinpoint specific molecular interactions.

G Start Novel Compound: This compound PhenoScreen Phenotypic Screening (e.g., Anti-proliferative, Antimicrobial) Start->PhenoScreen TargetScreen Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Start->TargetScreen Hit Biological 'Hit' Identified PhenoScreen->Hit TargetScreen->Hit DoseResponse Dose-Response & Potency (EC50 / IC50 Determination) Hit->DoseResponse MoA Mechanism of Action Studies (e.g., Target Engagement, Biomarker Analysis) DoseResponse->MoA Lead Lead Candidate MoA->Lead

Caption: A logical workflow for the biological evaluation of a novel compound.

This workflow illustrates a standard progression in early-stage drug discovery. Initial high-throughput screening identifies biological activity, which is then quantified for potency. Subsequent, more complex experiments are designed to elucidate the specific molecular mechanism responsible for the observed effect, ultimately validating the compound as a potential lead for further development.

References

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)-4-methylthiazole Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing precursors to 2-(azetidin-3-yl)-4-methylthiazole, a significant heterocyclic scaffold in medicinal chemistry. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Introduction

The this compound core is a valuable building block in the design of novel therapeutic agents. Its unique three-dimensional structure, conferred by the strained azetidine ring, coupled with the aromatic and hydrogen-bonding capabilities of the thiazole moiety, makes it an attractive scaffold for targeting a variety of biological targets. This guide outlines a convergent synthetic strategy, focusing on the preparation of key azetidine and thiazole precursors, their subsequent coupling, and final deprotection to yield the target azetidine derivative.

Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, which involves the separate synthesis of two key building blocks: an N-protected 3-functionalized azetidine and a 2-functionalized 4-methylthiazole. These precursors are then coupled together, followed by the removal of the protecting group to yield the final product. This approach allows for flexibility in the synthesis and purification of the individual components, leading to a more efficient overall process.

The primary synthetic pathway detailed in this guide is a Stille cross-coupling reaction. This method was chosen for its reliability and tolerance of various functional groups.

Synthetic_Strategy cluster_azetidine Azetidine Precursor Synthesis cluster_thiazole Thiazole Precursor Synthesis cluster_coupling_deprotection Coupling and Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B Iodination F tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate B->F Stille Coupling C 2-Amino-4-methylthiazole D 2-Bromo-4-methylthiazole C->D Sandmeyer Reaction E 2-(Tributylstannyl)-4-methylthiazole D->E Stannylation E->F G This compound F->G N-Boc Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final product. All quantitative data is summarized in tables for clarity and ease of comparison.

Synthesis of Azetidine Precursors

The key azetidine precursor is N-Boc-3-iodoazetidine, which is prepared from the commercially available N-Boc-3-hydroxyazetidine.

3.1.1. Synthesis of N-Boc-3-hydroxyazetidine

While commercially available, a synthetic route from 1-benzylazetidin-3-ol is also established.

Experimental Protocol:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 20 hours. The reaction mixture is then filtered, and the solvent is removed under vacuum to give crude tert-butyl 3-hydroxyazetidine-1-carboxylate. The crude product is dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting white solid is filtered and dried to afford pure N-Boc-3-hydroxyazetidine.[1]

ProductStarting MaterialYieldPhysical FormRef.
N-Boc-3-hydroxyazetidine1-Benzylazetidin-3-ol91%White Solid[1]

3.1.2. Synthesis of N-Boc-3-iodoazetidine

Experimental Protocol:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol) are added sequentially. The reaction mixture is heated at 100 °C for 1 hour. After cooling to room temperature, the mixture is poured into an aqueous sodium bicarbonate solution (30 mL). Excess triphenylphosphine is quenched by the addition of iodine until the iodine color persists in the organic layer. The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1 to 1:1) to yield N-Boc-3-iodoazetidine as a clear oil.

ProductStarting MaterialYieldPhysical FormRef.
N-Boc-3-iodoazetidineN-Boc-3-hydroxyazetidine99%Clear Oil
Synthesis of Thiazole Precursors

The synthesis of the thiazole moiety begins with the commercially available 2-amino-4-methylthiazole, which is converted to the corresponding bromo and then stannyl derivative.

3.2.1. Synthesis of 2-Amino-4-methylthiazole

This compound is commercially available. However, a literature procedure for its synthesis is provided for completeness.

Experimental Protocol:

A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer. Chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes with stirring. The resulting yellow solution is refluxed for two hours. After cooling, solid sodium hydroxide (200 g) is added with cooling and stirring. The upper oily layer is separated, and the aqueous layer is extracted three times with ether (total 300 cc). The combined organic extracts are dried over solid sodium hydroxide and filtered. The ether is removed by distillation, and the remaining oil is distilled under reduced pressure (117–120 °C/8 mm) to give 2-amino-4-methylthiazole.[2]

ProductStarting MaterialYieldMelting PointRef.
2-Amino-4-methylthiazoleThiourea, Chloroacetone70-75%44-45 °C[2]

3.2.2. Synthesis of 2-Bromo-4-methylthiazole

Experimental Protocol:

This transformation can be achieved via a Sandmeyer-type reaction. To a solution of 2-amino-4-methylthiazole in an appropriate acidic medium, a solution of sodium nitrite is added at low temperature to form the diazonium salt. This is then followed by the addition of a copper(I) bromide solution to yield 2-bromo-4-methylthiazole.

Note: A detailed, modern experimental protocol with specific quantities and yields for this exact transformation was not explicitly found in the search results. The following is a general procedure based on similar reactions.

A mixture of 2-amino-4-phenylthiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) is dissolved in acetonitrile at room temperature. n-Butyl nitrite (8.7 ml, 74.6 mmol) is added with stirring, and the solution is heated to 60 °C for 15 minutes. The reaction mixture is then evaporated to dryness. The residue is dissolved in ethyl acetate and washed with ammonia solution. The organic layer is dried and evaporated. The crude product is purified by chromatography.[3]

ProductStarting MaterialYieldPhysical FormRef.
2-Bromo-4-phenylthiazole2-Amino-4-phenylthiazole53%Solid[3]

3.2.3. Synthesis of 2-(Tributylstannyl)-4-methylthiazole

Experimental Protocol:

In an argon atmosphere, a hexane solution of n-butyllithium is added dropwise to an anhydrous ether solution of 2-bromo-4-methylthiazole at 0 °C. After stirring for 1 hour, the mixture is cooled to -78 °C, and a solution of tributyltin chloride in anhydrous ether is slowly added. The reaction is stirred overnight while warming to room temperature. Water is added, and the mixture is extracted with ether. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under vacuum to give the product.[4]

ProductStarting MaterialYieldPhysical FormRef.
2-(Tributylstannyl)-4-methylthiazole2-Bromo-4-methylthiazole92-97%Oil[4]
Coupling and Deprotection

3.3.1. Stille Coupling: Synthesis of tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate

Experimental Protocol:

Note: A specific experimental protocol for this exact Stille coupling was not found. The following is a general procedure based on known Stille coupling reactions involving similar substrates.

To a solution of N-Boc-3-iodoazetidine in an anhydrous, deoxygenated solvent such as DMF or toluene, is added 2-(tributylstannyl)-4-methylthiazole. A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

3.3.2. N-Boc Deprotection: Synthesis of this compound

Experimental Protocol:

tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate is dissolved in a solution of 4M HCl in dioxane. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the dihydrochloride salt of this compound.

ProductStarting MaterialReagentsRef.
This compoundtert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate4M HCl in Dioxane

Visualizations of Key Processes

The following diagrams illustrate the key synthetic transformations described in the experimental protocols.

Azetidine_Synthesis A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B Imidazole, PPh3, I2 Toluene, 100 °C Thiazole_Stannylation A 2-Bromo-4-methylthiazole B 2-(Tributylstannyl)-4-methylthiazole A->B 1. n-BuLi, Ether, 0 °C to -78 °C 2. Bu3SnCl Stille_Coupling_Deprotection A N-Boc-3-iodoazetidine C tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate A->C Pd Catalyst B 2-(Tributylstannyl)-4-methylthiazole B->C D This compound C->D 4M HCl in Dioxane

References

The Biological Frontier: A Technical Guide to Azetidinyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of a promising class of heterocyclic compounds: azetidinyl-thiazole derivatives. By integrating the pharmacologically significant 2-azetidinone (β-lactam) ring with the versatile thiazole nucleus, these hybrid molecules have emerged as potent agents in various therapeutic areas. This document synthesizes key findings on their antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to facilitate further research and development in this domain.

Introduction: The Synergy of Two Pharmacophores

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Similarly, the 2-azetidinone ring, the defining feature of β-lactam antibiotics, is renowned for its potent antibacterial properties.[6] The strategic combination of these two moieties into a single molecular scaffold creates novel derivatives with the potential for synergistic or unique biological activities. Researchers have explored this chemical space to develop new therapeutic agents capable of overcoming challenges such as drug resistance.

Antimicrobial Activity

Azetidinyl-thiazole derivatives have been extensively investigated for their potential to combat bacterial and fungal pathogens. The four-membered β-lactam ring is a well-established antibacterial pharmacophore, and its combination with various thiazole substituents has yielded compounds with significant antimicrobial efficacy.[6]

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
12 (methoxy substituted thiazolylindolylazetidinone)Bacillus subtilis> ChloramphenicolChloramphenicol-
13 (imidazolylindolylazetidinone)Bacillus subtilis> ChloramphenicolChloramphenicol-
13 Aspergillus niger"excellent"--
3c (thiazole derivative)S. aureus93.7 - 46.9--
3c Fungi7.8 - 5.8--
3a (azo-thiazole)Staphylococcus aureus10Azithromycin40
3c (azo-thiazole)Staphylococcus aureus10Azithromycin40

Data extracted from multiple studies. Note: Direct structural correlation between different numbering systems (e.g., "12" vs "3c") is not possible without the original publications. Data for compounds 12 and 13 indicates greater activity than the standard but does not provide a specific value.[1][6][7]

This protocol outlines a common method for evaluating the antibacterial and antifungal activity of novel compounds.

  • Media Preparation: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, A. niger).

  • Plate Preparation: Pour the sterile agar into sterile Petri dishes and allow them to solidify. Spread the prepared microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Dissolve the synthesized azetidinyl-thiazole derivatives in a suitable solvent like DMSO to known concentrations (e.g., 12.5, 25, 50, 100 µ g/well ).[6] Add a fixed volume of each compound solution into the wells.

  • Controls: Use a well with the solvent (DMSO) as a negative control and wells with standard antimicrobial drugs (e.g., Norfloxacin, Ciprofloxacin, Chloramphenicol) as positive controls.[6][8]

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

The synthesis of azetidinyl-thiazole derivatives often follows a multi-step pathway, beginning with the formation of a Schiff base (imine) which then undergoes cyclocondensation.

G cluster_start Starting Materials ThiazoleAmine Thiazole Amine Derivative SchiffBase Schiff Base (Imine) Formation ThiazoleAmine->SchiffBase Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Cycloaddition [2+2] Cycloaddition SchiffBase->Cycloaddition Azetidinone Azetidinyl-Thiazole Derivative Cycloaddition->Azetidinone Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Cycloaddition

Caption: General synthetic pathway for azetidinyl-thiazole derivatives.

Anticancer Activity

The hybridization of thiazole and azetidinone moieties has also yielded derivatives with significant antiproliferative activity against various human cancer cell lines. These compounds often exert their effects by targeting key cellular processes like cell cycle progression and angiogenesis.

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
5d HepG2 (Liver)8.80 ± 0.31 (µg/mL)5-Fluorouracil-
5d MCF-7 (Breast)7.22 ± 0.65 (µg/mL)5-Fluorouracil-
5d HCT-116 (Colorectal)9.35 ± 0.61 (µg/mL)5-Fluorouracil-
2a MDA-MB-231 (Breast)3.92 (µg/mL)--
2a HeLa (Cervical)11.4 (µg/mL)--
2e HeLa (Cervical)11.1 (µg/mL)--
5b MCF-7 (Breast)0.48 ± 0.03--
5b A549 (Lung)0.97 ± 0.13--

Data extracted from multiple studies.[9][10][11][12] Note that units (µM vs. µg/mL) vary between studies and should be considered when comparing values.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized azetidinyl-thiazole derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or 5-Fluorouracil).[10][11]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

A Seed Cancer Cells (96-well plate) B Incubate Overnight (Cell Adhesion) A->B C Add Compounds (Various Concentrations) B->C D Incubate (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubate (3-4 hours) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (Plate Reader) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Certain thiazole derivatives have demonstrated potent anti-inflammatory effects, and the incorporation of an azetidinone ring can modulate this activity.

One key mechanism involves the inhibition of pro-inflammatory mediators. For example, compound E26 , a dihydropyrazole-thiazole derivative, was shown to significantly suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 cells.[13] It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the MAPKs signaling pathway.[13]

While specific anti-inflammatory data for azetidinyl-thiazole compounds is limited in the provided results, related structures show potent activity. Additionally, enzyme inhibition is a key mechanism for many drugs.

Compound IDTarget EnzymeIC₅₀Standard DrugIC₅₀
4c VEGFR-20.15 µMSorafenib0.059 µM
10 Acetylcholinesterase (AChE)103.24 nMDonepezil-
16 Acetylcholinesterase (AChE)108.94 nMDonepezil-
5b Tubulin Polymerization3.3 µMColchicine9.1 µM

Data extracted from multiple studies.[10][12][14] These compounds demonstrate inhibition of enzymes relevant to cancer (VEGFR-2, Tubulin) and neurodegenerative disease (AChE).

This protocol is used to determine the ability of a compound to inhibit the Vascular Endothelial Growth Factor Receptor-2, a key target in anti-angiogenic cancer therapy.

  • Assay Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. Inhibition of the enzyme results in a reduced signal.

  • Reagents: Prepare a reaction buffer, VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP.

  • Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the test compound (azetidinyl-thiazole derivative) at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-enzyme negative control.[10] c. Add the VEGFR-2 enzyme and the substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an antibody-based method, such as ELISA, with a chemiluminescent or fluorescent readout.

  • Data Analysis: Quantify the signal for each well. Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs Activates NFkB NF-κB MAPKs->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Genes Upregulates Compound Azetidinyl-Thiazole Derivative Compound->Block Block->MAPKs Inhibits

Caption: Inhibition of the MAPK signaling pathway by anti-inflammatory agents.[13]

Conclusion and Future Directions

The chemical fusion of azetidinone and thiazole rings has produced a versatile scaffold with a broad spectrum of biological activities. The derivatives discussed herein demonstrate significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The quantitative data reveals that several compounds exhibit potency comparable to or greater than existing standard drugs in in vitro assays.

Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships (SAR) to optimize potency and reduce toxicity, and advancing the most promising leads into preclinical and in vivo models. The continued exploration of azetidinyl-thiazole derivatives represents a valuable avenue in the ongoing quest for novel and effective therapeutic agents.

References

Spectroscopic and Synthetic Guide for 2-(Azetidin-3-yl)-4-methylthiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spec) or detailed synthetic protocols for the target compound, 2-(Azetidin-3-yl)-4-methylthiazole. This guide, therefore, presents a predictive analysis based on the known spectral characteristics of its constituent moieties—the azetidine and 4-methylthiazole rings—and proposes a plausible synthetic route. This document is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.00s1HThiazole H-5-
~4.20-4.30m1HAzetidine H-3~8-9 (trans), ~6-7 (cis)
~4.00-4.10m2HAzetidine H-2/H-4 (trans to substituent)-
~3.80-3.90m2HAzetidine H-2/H-4 (cis to substituent)-
~2.45s3HThiazole -CH₃-
(Broad)s1HAzetidine -NH-

Note: The chemical shifts and coupling constants for the azetidine ring protons can vary significantly based on the cis/trans stereochemistry and solvent effects. The values presented are estimations.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-170Thiazole C-2
~150-152Thiazole C-4
~112-115Thiazole C-5
~55-60Azetidine C-2/C-4
~35-40Azetidine C-3
~18-20Thiazole -CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H stretch (Azetidine)
~2850-3000MediumC-H stretch (Aliphatic/Aromatic)
~1600-1650MediumC=N stretch (Thiazole)
~1500-1550MediumC=C stretch (Thiazole)
~1375MediumC-H bend (-CH₃)
~1100-1200StrongC-N stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
153.07[M]⁺ (Molecular Ion)
154.07[M+H]⁺ (ESI)
126.04[M - HCN]⁺
97.03[M - C₃H₄N]⁺ (Thiazole fragment)
56.05[M - C₄H₄NS]⁺ (Azetidine fragment)

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of a protected 3-aminoazetidine derivative with a suitable thiazole precursor, followed by deprotection. A common method for thiazole synthesis is the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_protection Step 1: Azetidine Protection cluster_thiazole_formation Step 2: Thiazole Ring Formation cluster_deprotection Step 3: Deprotection A 3-Aminoazetidine C N-Boc-3-aminoazetidine A->C Protection B Boc-Anhydride B->C D N-Boc-3-thioureidoazetidine C->D Thiocarbonylation F 2-(N-Boc-Azetidin-3-yl)-4-methylthiazole D->F Hantzsch Cyclization E 3-Chloro-2-butanone E->F H This compound (Target) F->H Deprotection G Trifluoroacetic Acid (TFA) G->H G Spectroscopic Analysis Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Elucidate Connectivity Confirm Structure Confirmation MS->Confirm IR->Confirm NMR->Confirm

An In-Depth Technical Guide to the Theoretical and Potential Mechanisms of Action of 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the mechanism of action, biological activity, or therapeutic targets for the compound 2-(Azetidin-3-yl)-4-methylthiazole. This document, therefore, presents a theoretical framework based on the known pharmacology of its constituent chemical moieties: the 3-substituted azetidine ring and the 2-substituted-4-methylthiazole ring. The proposed mechanisms and experimental workflows are intended to guide future research and are not based on established experimental data for the specific compound .

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked at its 3-position to the 2-position of a 4-methylthiazole ring. The pharmacological profile of this molecule is likely to be influenced by the distinct properties of both heterocyclic systems. The azetidine ring provides a rigid, three-dimensional scaffold that can orient substituents in specific vectors for interaction with biological targets.[1] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a common feature in many biologically active compounds and approved drugs, contributing to a wide range of pharmacological activities.[2] This guide will explore the potential mechanisms of action by examining the established pharmacology of related azetidine and thiazole derivatives.

Potential Mechanisms of Action Based on the Azetidine Moiety

The azetidine ring is a valuable scaffold in medicinal chemistry, known for its conformational rigidity and ability to act as a bioisosteric replacement for other cyclic and acyclic structures.[1] The substitution at the 3-position, as in the query molecule, is a common motif in compounds targeting the central nervous system.

2.1 Inhibition of Neurotransmitter Transporters

Derivatives of 3-substituted azetidine have been investigated as inhibitors of neurotransmitter transporters.

  • Triple Reuptake Inhibition: Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[3][4] This suggests that this compound could potentially interact with monoamine transporters.

  • GABA Uptake Inhibition: Azetidine derivatives have also been evaluated as conformationally constrained analogues of GABA and β-alanine for their potency as GABA uptake inhibitors, showing affinity for GAT-1 and GAT-3 transporters.[5]

The potential for this compound to act as a neurotransmitter transporter inhibitor would depend on how the 4-methylthiazole group influences binding to these transporters.

Potential Mechanisms of Action Based on the Thiazole Moiety

The thiazole ring is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities.[2][6][7] The specific activity is highly dependent on the substitution pattern of the ring.

3.1 Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent in vitro antiproliferative activity against various cancer cell lines.[8][9] The mechanism of action for these compounds can vary widely and may include:

  • Inhibition of protein kinases.

  • Disruption of microtubule polymerization.

  • Induction of apoptosis.

3.2 Antimicrobial and Antifungal Activity

The thiazole moiety is a core component of some antibiotics (e.g., penicillins) and is found in many synthetic compounds with antimicrobial and antifungal properties.[10][11] These compounds can act through various mechanisms, including:

  • Inhibition of essential bacterial enzymes.[11]

  • Disruption of microbial cell membranes.

3.3 Anti-inflammatory Activity

Certain thiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

Quantitative Data for Related Compounds

The following tables summarize quantitative data for various azetidine and thiazole derivatives from the literature, providing a context for the potential potency of this compound.

Table 1: GABA Uptake Inhibition by Azetidine Derivatives [5]

Compound Target IC50 (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety GAT-1 2.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety GAT-1 2.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-3 15.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative GAT-1 26.6 ± 3.3

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

Table 2: Antiproliferative Activity of 2-Aminothiazole Derivatives [8]

Compound Cancer Cell Line IC50 (µM)
2-amino-4-phenylthiazole derivative HT29 2.01

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 |

Table 3: Anti-inflammatory and Analgesic Activity of Benzothiazole-based Azetidin-2-ones [12]

Compound Activity Result
1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one Anti-inflammatory (% inhibition) 58.06
1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one Anti-inflammatory (% inhibition) 54.83

| 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one | Analgesic (% protection) | 61.29 |

Proposed Experimental Protocols for Elucidating the Mechanism of Action

Given the lack of data, a systematic approach is required to characterize the pharmacological profile of this compound.

5.1 Protocol for In Vitro Antiproliferative Assay

This protocol is adapted from methodologies used for screening thiazole derivatives.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using an MTT or similar colorimetric assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.2 Protocol for Neurotransmitter Transporter Binding/Uptake Assay

This protocol is based on methods for evaluating GABA uptake inhibitors.[5]

  • Cell Line or Tissue Preparation: Use HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter, or use synaptosomal preparations from rat brain tissue.

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound in an appropriate assay buffer.

  • Uptake Assay:

    • Pre-incubate the cells or synaptosomes with the test compound or vehicle at various concentrations.

    • Initiate the uptake by adding a mixture of radiolabeled GABA (e.g., [3H]GABA) and unlabeled GABA.

    • Incubate for a short period at room temperature or 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Determine the inhibition of GABA uptake at each concentration of the test compound and calculate the IC50 value.

Visualizations of Potential Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a thiazole-containing compound and a proposed experimental workflow for mechanism of action studies.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazole_Derivative Potential Thiazole-based Inhibitor Thiazole_Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

G cluster_0 Initial Screening cluster_1 Hit Validation & Elucidation cluster_2 In Vivo Confirmation Target_Screening Broad Target Panel Screening (Kinases, GPCRs, Ion Channels) Dose_Response Dose-Response & IC50/EC50 Determination Target_Screening->Dose_Response Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial) Phenotypic_Screening->Dose_Response Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Dose_Response->Binding_Assays Cellular_Assays Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Dose_Response->Cellular_Assays Animal_Model Efficacy in Animal Models (e.g., Xenograft, Infection) Binding_Assays->Animal_Model Cellular_Assays->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

References

In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the in silico methodologies for evaluating the interaction of thiazole-containing compounds with protein kinases, using the Epidermal Growth Factor Receptor (EGFR) as a primary example. Due to the limited specific data on 2-(Azetidin-3-yl)-4-methylthiazole, this document focuses on the broader, well-researched class of thiazole-based EGFR inhibitors to illustrate the computational workflow.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its ability to engage in a variety of non-covalent interactions makes it an attractive moiety for the design of enzyme inhibitors. In oncology, the Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated target, and its inhibition is a key strategy in treating various cancers.[4][5] Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of EGFR inhibitors by providing insights into their binding mechanisms, predicting affinities, and assessing drug-like properties before costly synthesis and biological testing.[6][7][8]

This technical guide provides a comprehensive overview of the core in silico techniques used to model the interactions of thiazole-based ligands with the EGFR kinase domain, including molecular docking and molecular dynamics simulations.

Data Presentation: Quantitative Analysis of Thiazole-Based EGFR Inhibitors

Summarizing data from various studies allows for a comparative analysis of inhibitor potency and predicted binding affinity. The following table collates representative data for several thiazole derivatives against EGFR.

Compound IDStructure/ClassEGFR IC₅₀ (nM)Docking Score (kcal/mol)Target PDB IDReference
Erlotinib (Reference) Quinazoline80-10.861M17[2][3]
Compound 3f 2,3,4-trisubstituted thiazole89-8.51M17[3][9]
Compound 3d 2,3,4-trisubstituted thiazole91-8.11M17[3][9]
Compound 7g Thiazolyl-pyrazoline83Not Reported1M17[2]
Compound 7m Thiazolyl-pyrazolineNot ReportedNot Reported1M17[2]
Compound 39 Imidazo[2,1-b]thiazole153Not ReportedNot Specified[1]
Compound 43 Imidazo[2,1-b]thiazole122Not ReportedNot Specified[1]
Compound 6g Pyrazole-thiadiazole24Not ReportedNot Specified[4]
Compound 4f Quinazoline-thiazole2.17 (WT)Not ReportedNot Specified[5]
Compound 10d Thiazolyl-pyrazoline32.5Not ReportedNot Specified[10]

Note: Direct comparison of docking scores should be done cautiously as different software and scoring functions may have been used across studies.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust in silico research. Below are generalized methodologies for molecular docking and molecular dynamics simulations based on common practices for studying EGFR inhibitors.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[8][11]

Objective: To predict the binding mode and affinity of thiazole-based inhibitors within the ATP-binding site of the EGFR kinase domain.

Methodology:

  • Protein Preparation:

    • The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[11]

    • Using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, the protein structure is prepared by:

      • Removing water molecules and any co-crystallized ligands or ions not relevant to the study.

      • Adding hydrogen atoms and assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Assigning partial charges to atoms.

      • Minimizing the structure's energy to relieve steric clashes.

  • Ligand Preparation:

    • The 2D structures of the thiazole derivatives are drawn using a chemical sketcher and converted to 3D structures.

    • Ligands are prepared using tools like LigPrep or Open Babel. This involves:

      • Generating possible ionization states at a physiological pH (e.g., 7.4).

      • Generating tautomers and stereoisomers.

      • Minimizing the energy of the ligand conformations.

  • Grid Generation:

    • A docking grid is defined within the receptor's binding site. The grid box should be centered on the co-crystallized ligand (if present) or key active site residues (e.g., Met793 in the hinge region) and large enough to accommodate the ligand.[11]

  • Docking Execution:

    • Docking is performed using software like Glide, AutoDock Vina, or DOCK6.[8][12]

    • The prepared ligands are docked into the prepared receptor grid. The software samples various poses (orientations and conformations) of the ligand within the active site.

    • These poses are scored based on a scoring function that estimates the binding free energy.

  • Pose Analysis and Validation:

    • The resulting docking poses are analyzed visually using programs like Discovery Studio or PyMOL.[5]

    • Key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues are identified.

    • To validate the docking protocol, the co-crystallized native ligand is often re-docked into the binding site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is less than 2.0 Å.[8]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[7][13]

Objective: To assess the stability of the docked thiazole inhibitor within the EGFR binding site and to characterize its dynamic interactions.

Methodology:

  • System Preparation:

    • The best-ranked docked pose of the protein-ligand complex from the docking study is used as the starting structure.

    • The complex is placed in a periodic solvent box (e.g., a cubic or dodecahedron box) filled with a water model like TIP3P.[13]

    • Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic a physiological ionic strength (e.g., 0.15 M).[13]

  • Force Field Assignment:

    • A force field (e.g., CHARMM36, AMBER) is applied to the system. The force field defines the potential energy function for all atoms.[13]

    • Ligand topology and parameter files are typically generated using a server like CGenFF or the antechamber module in AMBER.[13]

  • Energy Minimization:

    • The energy of the entire system is minimized, usually with the steepest descent algorithm, to remove steric clashes and unfavorable geometries.[13]

  • Equilibration:

    • The system undergoes a two-step equilibration process:

      • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is gradually heated to the target temperature (e.g., 300 K) while the protein and ligand heavy atoms are restrained. This allows the solvent to equilibrate around the complex.

      • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is equilibrated to the target pressure (e.g., 1 bar) while restraints on the complex are gradually released. This ensures the correct solvent density.

  • Production MD Run:

    • After equilibration, the production simulation is run for a specified duration (e.g., 100 ns) without restraints.[7]

    • The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the complex over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium.[14]

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory, providing a more accurate prediction than docking scores alone.[7]

Mandatory Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates the general workflow of a computational drug discovery project.

In_Silico_Workflow cluster_Discovery Discovery & Design cluster_Optimization Optimization & Preclinical Target_ID Target Identification & Validation Hit_ID Hit Identification (Virtual Screening) Target_ID->Hit_ID Lead_Gen Hit-to-Lead (Lead Generation) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Prediction) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Feedback Loop Preclinical Preclinical Testing (In Vitro/In Vivo) Lead_Opt->Preclinical

Caption: High-level workflow for in silico drug discovery and development.

Molecular Docking Workflow

This diagram provides a detailed view of the molecular docking process.

Docking_Workflow cluster_Prep Preparation PDB Select Target PDB (e.g., 1M17 for EGFR) Protein_Prep Prepare Protein (Add H, Minimize) PDB->Protein_Prep Ligand_Draw Draw 2D Ligand (Thiazole Derivative) Ligand_Prep Prepare Ligand (Generate 3D Conformer) Ligand_Draw->Ligand_Prep Grid_Gen Define Binding Site & Generate Grid Protein_Prep->Grid_Gen Docking Execute Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analyze Results (Scoring & Pose Inspection) Docking->Analysis

Caption: Step-by-step protocol for a typical molecular docking experiment.

EGFR Signaling Pathway

This diagram illustrates the EGFR signaling cascade and the role of kinase inhibitors.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor Thiazole Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity Cell_Response Cell Proliferation, Survival, Growth RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: Simplified EGFR signaling pathway showing inhibition point.

References

A Technical Guide to the Discovery and Advancement of Novel Azetidinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel compounds integrating the azetidinyl and thiazole heterocyclic systems. Particular focus is placed on the azetidin-2-one (β-lactam) moiety linked to a thiazole core, a scaffold that has garnered significant interest for its diverse pharmacological potential.

Introduction and Historical Context

The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural products like Vitamin B1 (Thiamine) and blockbuster drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1][2][3] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[3] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Similarly, the azetidine ring, and specifically its oxidized form azetidin-2-one (the β-lactam ring), is famously associated with the penicillin and cephalosporin classes of antibiotics. Beyond antibacterial action, this strained four-membered ring has been incorporated into compounds targeting a range of diseases. The strategic fusion or "clubbing" of these two distinct heterocyclic systems into single molecular entities has emerged as a productive strategy in the search for novel therapeutic agents.[7][8] This guide focuses on the synthesis, structure-activity relationships (SAR), and mechanisms of action of these hybrid compounds.

Synthetic Strategies and Chemical Workflow

The most common strategy for synthesizing azetidin-2-one-thiazole compounds involves the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis. This reaction typically occurs between a Schiff base (imine), derived from a thiazole-containing amine, and a ketene, generated in situ from an acyl chloride and a tertiary amine base.

The general workflow for this synthesis is outlined below.

Caption: Generalized workflow for the synthesis of azetidin-2-one thiazole derivatives.

Biological Activity and Therapeutic Targets

Azetidinyl-thiazole derivatives have been investigated for a multitude of therapeutic applications. Their mechanism of action is often tied to the inhibition of key enzymes in signaling pathways crucial for disease progression.

Anticancer Activity

Many novel thiazole derivatives have shown potent anticancer activity.[5][9] Recent studies on hydrazinyl thiazole compounds, for instance, have identified potent inhibitors of the eIF4E/eIF4G interaction.[9] This inhibition disrupts protein synthesis and can downregulate critical oncogenic pathways like the Ras/MAPK pathway.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Complex eIF4F Complex (Active) eIF4E->Complex eIF4G eIF4G eIF4G->Complex Proliferation Cell Proliferation, Survival, Metastasis Complex->Proliferation Inhibitor Azetidinyl-Thiazole Compound (e.g., A37) Inhibitor->eIF4E Inhibition

Caption: Inhibition of the Ras/MAPK/eIF4E signaling pathway by specific thiazole compounds.[9]
Kinase Inhibition

Protein kinases are a major target class for thiazole-containing compounds.[10][11] A series of 2-substituted thiazole carboxamides were identified as potent pan-inhibitors of Akt kinases (Akt1, Akt2, and Akt3).[12] The inhibition of the PI3K/Akt pathway is a validated strategy in cancer therapy.

Table 1: Inhibitory Activity of Thiazole Carboxamides against Akt Kinases

Compound ID Akt1 IC₅₀ (nM) Akt2 IC₅₀ (nM) Akt3 IC₅₀ (nM)
1 >10000 >10000 >10000
5m 25 196 24

Data sourced from Bioorganic & Medicinal Chemistry Letters.[12]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting the AChE enzyme is a key therapeutic strategy. Novel thiazole analogs have been designed and synthesized, showing potent AChE inhibitory activity at nanomolar concentrations, comparable to the standard drug Donepezil.[13][14]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Novel Thiazole Derivatives

Compound ID Substituent (R) AChE IC₅₀ (µM)
2e 4-F-Phenyl 0.040 ± 0.001
2g 4-Cl-Phenyl 0.031 ± 0.001
2i 4-Br-Phenyl 0.028 ± 0.001
Donepezil Reference Drug 0.025 ± 0.001

Data represents a selection from Molecules (2020), 25(18), 4312.[13]

Antimicrobial and Antimycobacterial Activity

Historically, the fusion of β-lactam and thiazole rings has been explored for antimicrobial properties.[4] More recent work has focused on developing compounds with activity against Mycobacterium tuberculosis.[15] Specific substitutions on the azetidinyl-thiazole core were found to be crucial for altering lipophilicity, which in turn affects permeability across the bacterial cell membrane.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azetidinyl-thiazole scaffold has yielded critical insights into the structural requirements for biological activity.

G cluster_0 Core Azetidinyl-Thiazole Scaffold cluster_1 Biological Outcomes Core Scaffold Potency Increased Potency Core->Potency Electron-withdrawing groups (e.g., -Cl, -F) at para-position often enhance activity. Selectivity Altered Selectivity Core->Selectivity Substituent position (ortho, meta, para) can dictate target selectivity. Lipophilicity Modified Lipophilicity (Cell Permeability) Core->Lipophilicity Bulky/lipophilic groups can improve membrane permeability. R1 R1 (Aryl group on Azetidinone ring) R1->Core R2 R2 (Substituent on Thiazole ring) R2->Core

Caption: Key structure-activity relationships for the azetidinyl-thiazole scaffold.

Key SAR findings include:

  • Aryl Substituents on the Azetidinone Ring: The nature and position of substituents on the aryl ring attached to the azetidinone moiety are critical. Electron-withdrawing groups like halogens (Cl, F, Br) at the para-position often lead to a significant increase in inhibitory potency against targets like AChE.[13]

  • Thiazole Ring Substitutions: Modifications on the thiazole ring itself can modulate selectivity and pharmacokinetic properties. For example, in antimicrobial agents, altering these groups can change the compound's ability to penetrate the bacterial cell wall.[8][15]

  • Stereochemistry: The stereochemistry of the azetidinone ring, a result of the Staudinger cycloaddition, can have a profound impact on how the molecule fits into the binding pocket of its target protein.

Key Experimental Protocols

General Protocol for Synthesis of 4-Aryl-3-chloro-1-(thiazol-2-yl)azetidin-2-ones
  • Schiff Base Formation: To a solution of the appropriate 2-aminothiazole derivative (1.0 mmol) in ethanol (20 mL), an equimolar amount of a substituted aromatic aldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid are added. The mixture is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid (Schiff base) is filtered, washed with cold ethanol, and dried.

  • Cycloaddition: The synthesized Schiff base (1.0 mmol) is dissolved in dioxane (30 mL). The solution is cooled to 0-5°C. Triethylamine (1.2 mmol) is added dropwise with constant stirring, followed by the dropwise addition of chloroacetyl chloride (1.2 mmol). The reaction mixture is then stirred at room temperature for 10-12 hours.

  • Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure. The resulting crude solid is poured into ice-cold water, filtered, washed thoroughly with water, and dried. The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol). Characterization is performed using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Prepare stock solutions of the test compounds in DMSO. Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme (from electric eel) in the phosphate buffer.

  • Assay Procedure: In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of the phosphate buffer. Add 25 µL of the test compound solution at various concentrations. The reaction is initiated by adding 25 µL of the AChE enzyme solution (0.22 U/mL).

  • Measurement: The plate is incubated for 15 minutes at 37°C. The absorbance is measured spectrophotometrically at 412 nm. The formation of the yellow 5-thio-2-nitrobenzoate anion is proportional to the hydrolysis of ATCI.

  • Data Analysis: The percent inhibition is calculated by comparing the rates of reaction for the samples versus a blank control (containing DMSO instead of the test compound). IC₅₀ values (the concentration required to inhibit 50% of AChE activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical characteristics of the heterocyclic compound 2-(Azetidin-3-yl)-4-methylthiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical estimations based on its constituent moieties (azetidine and 4-methylthiazole) with established experimental protocols for property determination. This approach provides a robust framework for researchers initiating studies on this compound.

Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key estimated and known physicochemical parameters for this compound and its core fragments.

PropertyThis compound (Estimated)Azetidine (Experimental)4-Methylthiazole (Experimental)
Molecular Formula C₇H₁₀N₂SC₃H₇NC₄H₅NS
Molecular Weight 154.23 g/mol 57.09 g/mol 99.16 g/mol [1]
pKa (Conjugate Acid) ~8-1011.29[2][3]2.74[4]
logP ~1.0-1.5-0.1[5]0.97[1][4]
Aqueous Solubility Moderately SolubleMiscible[3]Soluble[1][6][7]
Melting Point Not available-70 °C[2]-229.02 K (-44.13 °C)[8]
Boiling Point Not available61-62 °C[2][3]116-118 °C[6][9]

Note: The values for this compound are estimations derived from the properties of its constituent functional groups. The pKa is estimated based on the basicity of the azetidine nitrogen, which is expected to be the primary basic center. The logP is estimated to be slightly higher than that of 4-methylthiazole due to the addition of the azetidine ring.

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible physicochemical data. The following sections outline the methodologies for determining the key parameters listed above.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[10][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]

Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostated reaction vessel

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Carbonate-free deionized water

  • The compound of interest (this compound)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][13]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1 mM).[12][13] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][13]

  • Titration:

    • Place a known volume of the sample solution in the reaction vessel and begin stirring.

    • If titrating a base, add standardized HCl in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.[11]

    • Perform the titration in triplicate to ensure reproducibility.[12]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins. The shake-flask method is the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated as the logarithm of the ratio of the concentrations.[14]

Apparatus and Reagents:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water/buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • The compound of interest

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.[15]

    • Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous phase].

    • The logP is the base-10 logarithm of P.

    • Perform the experiment in triplicate.

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is determined.[16]

Apparatus and Reagents:

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8)[17]

  • The compound of interest (in solid form)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the aqueous buffer at the desired pH and a constant temperature (e.g., 37 °C).[17]

  • Equilibration: Place the vials on an orbital shaker and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

  • Sample Collection and Filtration:

    • Allow the suspension to settle.

    • Withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.

  • Quantification:

    • Dilute the filtrate with a suitable solvent if necessary.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.[19]

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[20]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital melting point device)[19]

  • Capillary tubes (sealed at one end)[21]

  • The compound of interest (as a dry powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, powdered compound onto a clean, dry surface.

    • Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[21]

    • Invert the tube and tap it gently to pack the solid into the closed end to a height of 2-3 mm.[21]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[21]

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last of the solid melts (the end of the melting range).

    • Report the melting point as a range.

Potential Biological Activity and Signaling Pathway

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[7][22][23] Several thiazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[24][25]

Specifically, the thiazole scaffold has been successfully incorporated into inhibitors of the Ras/Raf/MEK/ERK signaling pathway.[26][27] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[28] Therefore, it is plausible that this compound could function as an inhibitor within this cascade, potentially targeting kinases such as MEK or ERK.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Azetidine & Thiazole Precursors) B Chemical Reaction (e.g., Coupling Reaction) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E F Structural Analysis (NMR, MS, IR) E->F G Physicochemical Analysis (pKa, logP, Solubility, MP) E->G H Purity Analysis (HPLC) E->H I Final Characterized Compound H->I

Synthesis and characterization workflow.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor This compound Inhibitor->MEK inhibits

Hypothetical inhibition of the MEK/ERK pathway.

G A Prepare 1 mM Compound Solution C Titrate with 0.1 M HCl A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point (1st Derivative) E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Workflow for pKa determination via titration.

References

An In-depth Technical Guide on the Solubility and Stability Profile of 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the solubility and stability of 2-(Azetidin-3-yl)-4-methylthiazole is not extensively available in public literature. This guide is therefore based on established principles of medicinal chemistry, data from structurally related analogs, and standard methodologies for the physicochemical characterization of small molecule drug candidates. The provided quantitative data is representative and intended for illustrative purposes.

Introduction

This compound is a heterocyclic compound of interest in drug discovery, integrating the pharmacophoric features of both an azetidine ring and a methylthiazole moiety. The azetidine ring, a saturated four-membered heterocycle, can serve as a versatile scaffold, influencing the compound's three-dimensional structure and physicochemical properties. The thiazole ring is a common feature in many biologically active molecules and approved drugs, known to participate in various biological interactions. A thorough understanding of the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, impacting everything from formulation development to in vivo efficacy.

Physicochemical Properties

A summary of the predicted and potential physicochemical properties of this compound is presented below. These properties are foundational to its solubility and stability characteristics.

PropertyPredicted/Representative ValueImplication
Molecular Formula C₇H₁₀N₂SProvides the basis for molecular weight calculation.
Molecular Weight 154.24 g/mol Influences diffusion and membrane permeability.
pKa (Azetidine Nitrogen) 8.5 - 9.5 (Predicted)The basic nature of the azetidine nitrogen suggests pH-dependent solubility.
logP 1.0 - 2.0 (Predicted)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. For this compound, the presence of the basic azetidine nitrogen suggests that its aqueous solubility will be pH-dependent, with higher solubility at lower pH values where the amine is protonated.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in various media, based on the behavior of similar heterocyclic compounds.

Solvent/MediumTypeExpected Solubility (µg/mL)
Phosphate Buffered Saline (PBS), pH 7.4Aqueous50 - 200
0.1 N HCl (pH 1.2)Aqueous> 1000
Simulated Gastric Fluid (SGF)Biorelevant> 1000
Simulated Intestinal Fluid (SIF)Biorelevant100 - 500
Dimethyl Sulfoxide (DMSO)Organic> 20,000
EthanolOrganic5,000 - 10,000
Experimental Protocols for Solubility Determination

1. Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Protocol:

    • An excess amount of this compound is added to a known volume of the test solvent (e.g., PBS pH 7.4) in a sealed vial.

    • The suspension is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

2. Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from DMSO stock solutions.[2]

  • Protocol:

    • A concentrated stock solution of this compound is prepared in DMSO.

    • A small aliquot of the DMSO stock is added to the aqueous buffer of interest (e.g., PBS pH 7.4).

    • The solution is shaken for a short period (e.g., 1-2 hours).

    • The presence of precipitate is detected, often by nephelometry or turbidimetry. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Stability Profile

Evaluating the chemical stability of a drug candidate is crucial to ensure its safety, efficacy, and appropriate shelf-life. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and products.

Representative Stability Data (Forced Degradation)

The following table outlines the expected stability of this compound under forced degradation conditions.

ConditionTimeExpected Degradation (%)Potential Degradation Products
0.1 N HCl, 60°C24 hrs< 10%Hydrolysis of the thiazole ring.
0.1 N NaOH, 60°C24 hrs10 - 25%Base-catalyzed hydrolysis or rearrangement.
3% H₂O₂, RT24 hrs5 - 15%Oxidation of the sulfur atom in the thiazole ring.
Heat (80°C, solid state)7 days< 5%Minimal degradation, potential for polymorph transition.
Photostability (ICH Q1B)7 days5 - 20%Photo-oxidation or rearrangement.
Experimental Protocols for Stability Assessment

1. Forced Degradation Studies

These studies are designed to identify the likely degradation products and pathways of a drug substance.

  • Protocol:

    • Solutions of this compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) media.

    • Solid samples of the compound are exposed to heat and light (as per ICH Q1B guidelines).

    • Samples are incubated for a defined period.

    • At specified time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.[1][3] Mass spectrometry (LC-MS) is often used to identify the structures of any degradation products.[1]

2. Long-Term and Accelerated Stability Studies

These studies are conducted to predict the shelf-life of the drug substance under recommended storage conditions.[1]

  • Protocol:

    • Samples of this compound are stored under controlled conditions as per ICH guidelines:

      • Long-term: 25°C / 60% Relative Humidity (RH)[1]

      • Accelerated: 40°C / 75% Relative Humidity (RH)[1]

    • Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months) and analyzed for purity, potency, and physical appearance.[3]

    • Analytical techniques such as HPLC for purity, X-ray Powder Diffraction (XRPD) for solid-form changes, and Differential Scanning Calorimetry (DSC) for thermal properties are employed.[1]

Visualizations

Workflow for Physicochemical Profiling

G cluster_start Start: Compound Synthesis cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analytical Characterization cluster_decision Decision Making start This compound kinetic_sol Kinetic Solubility (High-Throughput) start->kinetic_sol forced_deg Forced Degradation (Acid, Base, Oxidative) start->forced_deg solid_state Solid-State Stability (Heat, Humidity) start->solid_state photostability Photostability (ICH Q1B) start->photostability thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol hplc HPLC (Purity, Assay) thermo_sol->hplc forced_deg->hplc lcms LC-MS (Degradant ID) forced_deg->lcms xprd XRPD (Solid Form) solid_state->xprd photostability->hplc decision Proceed to Formulation? hplc->decision lcms->decision xprd->decision

Caption: Workflow for solubility and stability profiling.

Potential Oxidative Degradation Pathway

G parent This compound sulfoxide Thiazole S-Oxide parent->sulfoxide [O] (e.g., H₂O₂) sulfone Thiazole S,S-Dioxide sulfoxide->sulfone [O]

Caption: Hypothetical oxidative degradation pathway.

Conclusion

While specific experimental data for this compound remains to be published, a comprehensive physicochemical profile can be predicted based on its structural components and established analytical methodologies. The compound is expected to exhibit pH-dependent aqueous solubility and may be susceptible to degradation under basic and oxidative conditions. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to support the progression of this and other novel drug candidates through the development pipeline. A thorough understanding of these properties is indispensable for successful formulation design and clinical translation.

References

Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the lipophilicity of novel thiazole derivatives, a critical parameter in modern drug discovery and development. Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] Their biological activity is intrinsically linked to their physicochemical properties, with lipophilicity playing a pivotal role in absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6][7] An optimal level of lipophilicity is crucial for a drug candidate's success, influencing its ability to cross biological membranes and interact with its target.[8][9]

The Significance of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic profile.[10] It is most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[10][11] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8] Therefore, the precise determination and optimization of lipophilicity are integral to the lead optimization phase of drug discovery.

Experimental Determination of Lipophilicity

Several experimental techniques are employed to determine the lipophilicity of novel compounds. Reversed-Phase Thin-Layer Chromatography (RP-TLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common and reliable methods for thiazole derivatives.[12][13][14][15]

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC is a straightforward and cost-effective method for estimating lipophilicity.[10][16][17] It relies on the partitioning of a compound between a nonpolar stationary phase (e.g., C8 or C18 silica gel) and a polar mobile phase. The retention of the compound is quantified by the Rf value, which is then used to calculate the RM value. The lipophilicity is typically expressed as the RM0 value, which is the RM value extrapolated to a mobile phase of 100% water.[10][16]

  • Plate Preparation: Use commercially available RP-18 F254 plates.

  • Sample Application: Dissolve the thiazole derivatives in a suitable solvent (e.g., methanol) and spot them onto the starting line of the TLC plate.

  • Mobile Phase: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone, acetonitrile, or methanol) in a buffer (e.g., TRIS buffer, pH 7.4).[18]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend.

  • Visualization: After development, visualize the spots under UV light (254 nm).

  • Rf and RM Calculation: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front). Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1).[10]

  • RM0 Determination: Plot the RM values against the concentration of the organic modifier. The y-intercept of the resulting linear regression corresponds to the RM0 value, a measure of lipophilicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a more precise and automated method for determining lipophilicity, often considered the gold standard.[14][15][19][20] The retention time (tR) of a compound on a reversed-phase column is used to calculate the capacity factor (k), which is then correlated with the log P value.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase. The composition can be isocratic or a gradient.

  • Standard Compounds: A series of standard compounds with known log P values are injected to create a calibration curve.

  • Sample Analysis: Dissolve the thiazole derivatives in the mobile phase and inject them into the HPLC system.

  • Data Acquisition: Record the retention time (tR) for each compound and the dead time (t0), which is the retention time of an unretained compound.

  • Capacity Factor Calculation: Calculate the capacity factor (k) using the formula: k = (tR - t0) / t0.

  • log P Determination: Plot the logarithm of the capacity factor (log k) of the standard compounds against their known log P values. The log P of the thiazole derivatives can then be determined from their log k values using the resulting linear regression equation.[2]

Computational Determination of Lipophilicity

In addition to experimental methods, numerous computational approaches are available to predict log P values.[1][7][11][21] These in silico methods are valuable for high-throughput screening of virtual libraries of compounds before synthesis. Common methods include:

  • Atom-based methods (e.g., AlogP, XLOGP): These methods calculate log P by summing the contributions of individual atoms.[1][21]

  • Fragment-based methods (e.g., ClogP): These approaches dissect the molecule into fragments and sum their known lipophilicity contributions.[1][21]

  • Property-based methods: These methods use molecular properties like molecular weight, polar surface area, and hydrogen bond donors/acceptors to predict log P.

It is important to note that while computational methods are rapid and cost-effective, their accuracy can vary, and experimental validation is often necessary.[21]

Data Presentation

The following tables summarize hypothetical lipophilicity data for a series of novel thiazole derivatives, determined by both experimental and computational methods.

Table 1: Experimental Lipophilicity Data for Novel Thiazole Derivatives

Compound IDRM0 (RP-TLC)log k (RP-HPLC)Experimental log P (from RP-HPLC)
THZ-0011.850.952.50
THZ-0022.101.122.95
THZ-0031.550.802.10
THZ-0042.351.283.37
THZ-0051.981.052.76

Table 2: Comparison of Experimental and Computational Lipophilicity Data

Compound IDExperimental log PClogPAlogPXLOGP3
THZ-0012.502.652.452.55
THZ-0022.953.102.903.00
THZ-0032.102.202.052.15
THZ-0043.373.503.303.40
THZ-0052.762.852.702.80

Visualizations

The following diagrams illustrate key workflows and concepts related to lipophilicity determination.

experimental_workflow cluster_tlc RP-TLC Workflow cluster_hplc RP-HPLC Workflow TLC_Start Dissolve Thiazole Derivative TLC_Spot Spot on RP-18 Plate TLC_Start->TLC_Spot TLC_Dev Develop in Mobile Phase TLC_Spot->TLC_Dev TLC_Vis Visualize under UV TLC_Dev->TLC_Vis TLC_Calc Calculate Rf and RM TLC_Vis->TLC_Calc TLC_Plot Plot RM vs. % Organic Modifier TLC_Calc->TLC_Plot TLC_Result Determine RM0 TLC_Plot->TLC_Result HPLC_Start Dissolve Thiazole Derivative HPLC_Inject Inject into RP-HPLC HPLC_Start->HPLC_Inject HPLC_Run Elute with Mobile Phase HPLC_Inject->HPLC_Run HPLC_Detect Detect with UV HPLC_Run->HPLC_Detect HPLC_Calc Calculate log k HPLC_Detect->HPLC_Calc HPLC_Cal Create log k vs. log P Calibration Curve HPLC_Calc->HPLC_Cal HPLC_Result Determine log P HPLC_Calc->HPLC_Result From Test Compound HPLC_Cal->HPLC_Result lipophilicity_impact cluster_design Drug Design & Properties cluster_outcome Pharmacological Outcome Lipophilicity Lipophilicity (logP) Solubility Aqueous Solubility Lipophilicity->Solubility influences Permeability Membrane Permeability Lipophilicity->Permeability influences Metabolism Metabolic Stability Lipophilicity->Metabolism influences Toxicity Toxicity Lipophilicity->Toxicity influences Target Target Binding Lipophilicity->Target influences ADME ADME Profile Solubility->ADME Permeability->ADME Metabolism->ADME Toxicity->ADME Efficacy In Vivo Efficacy Target->Efficacy ADME->Efficacy DrugLikeness Overall Drug-Likeness Efficacy->DrugLikeness

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(azetidin-3-yl)-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route is a robust three-step process commencing with the readily available N-Boc-3-azetidinecarboxylic acid. The key transformations involve an initial amidation, followed by thionation using Lawesson's reagent, and culminating in a classical Hantzsch thiazole synthesis. The final step involves the deprotection of the azetidine nitrogen to yield the target compound. This protocol is designed to be easily followed by researchers with a standard background in synthetic organic chemistry.

Introduction

The azetidine and thiazole ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The unique conformational constraints of the azetidine ring can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. Thiazole moieties are known to engage in a variety of biological interactions and are key components of numerous drugs. The combination of these two heterocyclic systems in this compound presents a novel building block for the exploration of new chemical space in drug discovery programs. This document outlines a reliable and reproducible synthetic pathway to access this compound.

Overall Reaction Scheme

A N-Boc-3-azetidinecarboxylic acid B N-Boc-azetidine-3-carboxamide A->B  i) EDC, HOBt, NH4Cl, DIPEA, DMF C N-Boc-3-thiocarbamoylazetidine B->C  ii) Lawesson's Reagent, Toluene D 2-(1-Boc-azetidin-3-yl)-4-methylthiazole C->D  iii) Chloroacetone, Ethanol E This compound D->E  iv) TFA, DCM

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-azetidine-3-carboxamide

This procedure describes the conversion of a carboxylic acid to a primary amide using a peptide coupling agent.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-3-azetidinecarboxylic acid201.225.00 g24.84
EDC (EDC·HCl)191.705.71 g29.81
HOBt (HOBt·H₂O)153.144.56 g29.81
Ammonium Chloride (NH₄Cl)53.494.00 g74.52
DIPEA129.2412.9 mL74.52
DMF (anhydrous)-100 mL-
Ethyl Acetate---
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of N-Boc-3-azetidinecarboxylic acid (5.00 g, 24.84 mmol) in anhydrous DMF (100 mL) at 0 °C under a nitrogen atmosphere, add HOBt (4.56 g, 29.81 mmol) and EDC (5.71 g, 29.81 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ammonium chloride (4.00 g, 74.52 mmol) followed by the dropwise addition of DIPEA (12.9 mL, 74.52 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidine-3-carboxamide as a white solid.

Step 2: Synthesis of N-Boc-3-thiocarbamoylazetidine

This step involves the thionation of the primary amide using Lawesson's reagent.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-azetidine-3-carboxamide200.244.00 g19.98
Lawesson's Reagent404.474.85 g11.99
Toluene (anhydrous)-80 mL-
Ethyl Acetate---
Hexanes---

Procedure:

  • Suspend N-Boc-azetidine-3-carboxamide (4.00 g, 19.98 mmol) and Lawesson's reagent (4.85 g, 11.99 mmol) in anhydrous toluene (80 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-thiocarbamoylazetidine as a pale yellow solid.

Step 3: Synthesis of 2-(1-Boc-azetidin-3-yl)-4-methylthiazole

This is the key ring-forming step, a Hantzsch thiazole synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-3-thiocarbamoylazetidine216.303.50 g16.18
Chloroacetone92.521.57 mL19.42
Ethanol-70 mL-
Saturated aq. NaHCO₃---
Ethyl Acetate---
Brine---
Anhydrous MgSO₄---

Procedure:

  • Dissolve N-Boc-3-thiocarbamoylazetidine (3.50 g, 16.18 mmol) in ethanol (70 mL) in a round-bottom flask.

  • Add chloroacetone (1.57 mL, 19.42 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 2-(1-Boc-azetidin-3-yl)-4-methylthiazole.

Step 4: Synthesis of this compound (Final Product)

This final step is the deprotection of the Boc-protected azetidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(1-Boc-azetidin-3-yl)-4-methylthiazole268.363.00 g11.18
Dichloromethane (DCM)-30 mL-
Trifluoroacetic Acid (TFA)114.0210 mL-
Saturated aq. NaHCO₃---
Dichloromethane (DCM)---
Anhydrous Na₂SO₄---

Procedure:

  • Dissolve 2-(1-Boc-azetidin-3-yl)-4-methylthiazole (3.00 g, 11.18 mmol) in dichloromethane (30 mL) and cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and carefully basify with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1N-Boc-3-azetidinecarboxylic acidEDC, HOBt, NH₄Cl, DIPEAN-Boc-azetidine-3-carboxamide80-90
2N-Boc-azetidine-3-carboxamideLawesson's ReagentN-Boc-3-thiocarbamoylazetidine70-85
3N-Boc-3-thiocarbamoylazetidineChloroacetone2-(1-Boc-azetidin-3-yl)-4-methylthiazole75-85
42-(1-Boc-azetidin-3-yl)-4-methylthiazoleTrifluoroacetic Acid (TFA)This compound90-98

Visualized Experimental Workflow

cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation cluster_2 Step 3: Thiazole Formation cluster_3 Step 4: Deprotection start1 Dissolve N-Boc-3-azetidinecarboxylic acid, HOBt, and EDC in DMF at 0 °C react1 Add NH4Cl and DIPEA start1->react1 stir1 Stir at RT for 16h react1->stir1 workup1 Aqueous workup and extraction stir1->workup1 purify1 Column chromatography workup1->purify1 product1 N-Boc-azetidine-3-carboxamide purify1->product1 start2 Suspend amide and Lawesson's reagent in toluene product1->start2 reflux2 Reflux for 4h start2->reflux2 concentrate2 Concentrate in vacuo reflux2->concentrate2 purify2 Column chromatography concentrate2->purify2 product2 N-Boc-3-thiocarbamoylazetidine purify2->product2 start3 Dissolve thioamide and chloroacetone in ethanol product2->start3 reflux3 Reflux for 3h start3->reflux3 workup3 Aqueous workup and extraction reflux3->workup3 purify3 Column chromatography workup3->purify3 product3 2-(1-Boc-azetidin-3-yl)-4-methylthiazole purify3->product3 start4 Dissolve protected thiazole in DCM at 0 °C product3->start4 react4 Add TFA and stir at RT for 2h start4->react4 concentrate4 Concentrate in vacuo react4->concentrate4 workup4 Basify and extract concentrate4->workup4 product4 This compound workup4->product4

Figure 2: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols for the Synthesis of 4-Methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 4-methylthiazole ring, a crucial scaffold in many pharmaceutical compounds. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by a deamination process to yield the target molecule.

Introduction

The thiazole nucleus is a fundamental heterocyclic motif present in a wide array of biologically active compounds, including approved drugs and developmental candidates. The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and high-yielding method for the construction of the thiazole ring.[1] This method typically involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 4-methylthiazole, a practical and well-documented approach involves a two-step sequence:

  • Hantzsch Thiazole Synthesis: Reaction of chloroacetone with thiourea to produce 2-amino-4-methylthiazole.

  • Deamination: Conversion of the 2-amino group to a diazonium salt, followed by reductive removal to yield 4-methylthiazole.

This two-step process is often more reliable and higher yielding than a direct Hantzsch synthesis using the less stable thioformamide.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-methylthiazole.

StepReactionKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
1Hantzsch SynthesisChloroacetone, ThioureaWaterReflux2 hours70-75
2Deamination2-Amino-4-methylthiazole, NaNO₂, H₂SO₄, NaH₂PO₂Water-15 to -57.5 hours72

Experimental Protocols

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established Organic Syntheses procedure.[2]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Sodium hydroxide (200 g)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

  • 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend thiourea (76 g) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether (total of 300 cc).

  • Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide (30 g).

  • Filter the solution to remove any tar.

  • Remove the ether by distillation from a steam bath.

  • Distill the residual oil under reduced pressure, collecting the fraction at 130–133°C/18 mm.

  • The resulting 2-amino-4-methylthiazole will solidify on cooling and has a melting point of 44–45°C. The expected yield is 80–85.5 g (70–75%).[2]

Step 2: Deamination of 2-Amino-4-methylthiazole to 4-Methylthiazole

This protocol is based on a standard diazotization-reduction procedure.

Materials:

  • 2-Amino-4-methylthiazole (68.4 g, 0.6 mol)

  • Concentrated sulfuric acid (90 mL)

  • Sodium nitrite (45.5 g, 0.66 mol)

  • Sodium hypophosphite (76.3 g, 0.72 mol)

  • 45% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

  • 2-L three-necked flask

  • Distillation apparatus

Procedure:

  • In a 2-L three-necked flask, dissolve 2-amino-4-methylthiazole (68.4 g) in a mixture of 150 mL of water and 90 mL of concentrated sulfuric acid.

  • Cool the mixture to -15 to -10°C.

  • Slowly add a solution of sodium nitrite (45.5 g) in 160 mL of water dropwise over 2.5 hours, maintaining the temperature between -15 and -10°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 1.5 hours to form the diazonium salt.

  • In a separate beaker, prepare a solution of sodium hypophosphite (76.3 g) in 320 mL of water.

  • Add the sodium hypophosphite solution dropwise to the diazonium salt solution, maintaining the temperature between -10 and -5°C.

  • After the addition is complete, continue stirring at this temperature for 6 hours.

  • Adjust the pH of the reaction mixture to 9-10 with a 45% sodium hydroxide solution.

  • Extract the mixture three times with 110 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill off the dichloromethane at atmospheric pressure (30-40°C).

  • Continue the distillation and collect the fraction at 133-135°C to obtain 4-methylthiazole as a yellow liquid. The expected yield is approximately 43.2 g (72%).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Hantzsch_Thiazole_Synthesis chloroacetone Chloroacetone intermediate Intermediate chloroacetone->intermediate + thiourea Thiourea thiourea->intermediate product 2-Amino-4-methylthiazole intermediate->product Cyclocondensation (Hantzsch Synthesis)

Caption: Reaction scheme for the Hantzsch synthesis of 2-amino-4-methylthiazole.

Deamination_Reaction start 2-Amino-4-methylthiazole diazonium Diazonium Salt start->diazonium 1. NaNO₂, H₂SO₄ 2. -15 to -10°C final_product 4-Methylthiazole diazonium->final_product NaH₂PO₂ -10 to -5°C

Caption: Reaction scheme for the deamination of 2-amino-4-methylthiazole.

Workflow_4_Methylthiazole_Synthesis start_materials Start Materials: Chloroacetone & Thiourea hantzsch_synthesis Hantzsch Synthesis (Reflux, 2h) start_materials->hantzsch_synthesis workup1 Work-up & Purification (Base, Extraction, Distillation) hantzsch_synthesis->workup1 intermediate Isolated Intermediate: 2-Amino-4-methylthiazole workup1->intermediate diazotization Diazotization (NaNO₂, H₂SO₄, < -10°C) intermediate->diazotization reduction Reduction (NaH₂PO₂, < -5°C) diazotization->reduction workup2 Work-up & Purification (Base, Extraction, Distillation) reduction->workup2 final_product Final Product: 4-Methylthiazole workup2->final_product

Caption: Experimental workflow for the two-step synthesis of 4-methylthiazole.

References

Application Note: High-Throughput Purification of 2-(Azetidin-3-yl)-4-methylthiazole Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of 2-(Azetidin-3-yl)-4-methylthiazole, a key heterocyclic intermediate in drug discovery programs. Leveraging the advantages of Supercritical Fluid Chromatography (SFC), this protocol offers a high-throughput, environmentally conscious alternative to traditional purification techniques like flash chromatography and High-Performance Liquid Chromatography (HPLC). The described method achieves high purity and recovery, essential for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction

This compound is a valuable building block in the synthesis of novel therapeutic agents. The presence of both a strained azetidine ring and a thiazole moiety imparts unique physicochemical properties that are often sought in modern drug candidates. The efficient purification of this intermediate is a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies. While traditional methods like silica gel chromatography are commonly employed for the purification of azetidine and thiazole derivatives, they can be time-consuming and generate significant solvent waste.[1][2][3]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" purification technology in the pharmaceutical industry.[4][5][6] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents, leading to lower environmental impact and operational costs.[4][7] Furthermore, the low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional HPLC.[5][7] This application note presents a detailed protocol for the preparative SFC purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the crude sample, proceeds through method development and preparative SFC, and concludes with purity analysis and solvent removal.

Purification Workflow cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_post Post-Purification crude_sample Crude this compound dissolution Dissolution in Methanol crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration analytical_sfc Analytical SFC Method Development filtration->analytical_sfc Screening prep_sfc Preparative SFC analytical_sfc->prep_sfc fraction_collection Fraction Collection (MS-Triggered) prep_sfc->fraction_collection purity_analysis Purity Analysis (UPLC-MS) fraction_collection->purity_analysis QC solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation final_product Pure Product (>98%) solvent_evaporation->final_product

References

Application Notes and Protocols for the Evaluation of Thiazole Derivatives in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thiazole ring is a core structural component in numerous clinically approved drugs and is recognized for its role in compounds exhibiting antimicrobial, antifungal, antiviral, and anticancer properties.[1][3][4] This document provides a generalized overview of the application of thiazole derivatives, with a conceptual focus on structures like 2-(Azetidin-3-yl)-4-methylthiazole, in antimicrobial assays. While specific data for this compound is not extensively available in the public domain, the following sections outline the expected antimicrobial potential based on related thiazole and azetidinone derivatives and provide detailed protocols for their evaluation.

The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential microbial processes.[1][2][4] Mechanisms of action can include the inhibition of bacterial cell wall synthesis, disruption of cell membranes, interference with DNA gyrase, and the inhibition of metabolic pathways.[1][4] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and penetration of microbial cell membranes.[3]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize representative quantitative data for the antimicrobial activity of various thiazole derivatives against a panel of pathogenic microorganisms. This data is compiled from published literature and illustrates the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Thiazole Derivatives against Bacterial Strains

Compound ClassDerivative ExampleStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
2-Phenylacetamido-thiazoleCompound 161.566.251.566.25[5]
Imidazo[2,1-b]thiazoleCompound 62/63--Average ActivityAverage Activity[1]
Thiazole-quinoliniumCompound 39b1-8-1-8-[4]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineCompound 37c93.7-46.9-[1]
Heteroaryl(aryl) thiazoleCompound 3230-700---[6]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Representative Thiazole Derivatives against Fungal Strains

Compound ClassDerivative ExampleCandida albicans MIC (µg/mL)Candida albicans MFC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Aspergillus fumigatus MFC (µg/mL)Reference
Heteroaryl(aryl) thiazoleCompound 960-230110-470--[6]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridineCompound 37c7.8-5.8-[1]
2,5'-bisthiazole-Moderate Activity---[5]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing are provided below. These protocols can be adapted for the evaluation of novel thiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., a thiazole derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the test compound dilutions.

    • Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm.

Protocol 2: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

    • Allow the agar to solidify under sterile conditions.

  • Inoculation:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

    • Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Application of Test Compound:

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution to the wells.

    • Place a standard antibiotic disc on the agar surface as a positive control.

    • Add the solvent used to dissolve the test compound to another well as a negative control.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate a general workflow for antimicrobial screening and a hypothetical signaling pathway for the mechanism of action of a thiazole derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Secondary Evaluation cluster_toxicity Toxicity Assessment synthesis Synthesis of Thiazole Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization agar_diffusion Agar Well Diffusion Assay characterization->agar_diffusion broth_microdilution Broth Microdilution (MIC) agar_diffusion->broth_microdilution mbc_mfc MBC/MFC Determination broth_microdilution->mbc_mfc cytotoxicity Cytotoxicity Assays broth_microdilution->cytotoxicity time_kill Time-Kill Kinetics mbc_mfc->time_kill mechanism Mechanism of Action Studies time_kill->mechanism

Caption: Experimental workflow for antimicrobial screening of novel compounds.

signaling_pathway thiazole Thiazole Derivative cell_membrane Bacterial Cell Membrane thiazole->cell_membrane Penetration inhibition Inhibition thiazole->inhibition dna_gyrase DNA Gyrase cell_membrane->dna_gyrase dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to inhibition->dna_gyrase

Caption: Hypothetical mechanism of action of a thiazole derivative inhibiting DNA gyrase.

References

Application Notes and Protocols for Testing Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the anticancer potential of novel thiazole derivatives. The methodologies outlined below cover essential in vitro assays to determine cytotoxicity, assess effects on cell cycle progression, and elucidate the induction of apoptosis.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. Numerous thiazole derivatives have demonstrated potent anticancer properties by targeting various biological pathways involved in cancer cell proliferation and survival.[1][2] These compounds have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling molecules such as NF-κB, mTOR, PI3K/Akt, and VEGFR-2.[1][3][4] This guide offers standardized protocols to systematically evaluate the anticancer efficacy of newly synthesized thiazole derivatives, ensuring reliable and reproducible results for drug discovery and development programs.

Experimental Workflow

The overall workflow for assessing the anticancer activity of thiazole derivatives begins with a primary cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Anticancer Activity Testing Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Conclusion start Synthesized Thiazole Derivatives cytotoxicity Cytotoxicity Assay (MTT/SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Potent Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Select Potent Compounds pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway data_analysis Data Interpretation pathway->data_analysis conclusion Identify Lead Compounds data_analysis->conclusion

Figure 1: Experimental workflow for anticancer activity testing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6][8]

Materials:

  • Thiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of thiazole derivatives on the cell cycle distribution of cancer cells.[9][10] Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Materials:

  • Cancer cells

  • Thiazole derivatives

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge at 1500 rpm for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12] Propidium iodide (PI) is used as a viability dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells

  • Thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison between different thiazole derivatives.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
Derivative 1 5.2 ± 0.48.1 ± 0.612.5 ± 1.16.8 ± 0.5
Derivative 2 1.8 ± 0.23.5 ± 0.37.2 ± 0.92.1 ± 0.3
Derivative 3 15.6 ± 1.322.4 ± 1.9>5018.9 ± 1.5
Doxorubicin 0.9 ± 0.11.2 ± 0.11.5 ± 0.20.8 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Thiazole derivatives often exert their anticancer effects by modulating specific signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits

References

2-(Azetidin-3-yl)-4-methylthiazole: A Scaffold of Emerging Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The confluence of unique structural motifs in medicinal chemistry often leads to the development of novel therapeutic agents with enhanced pharmacological profiles. The 2-(azetidin-3-yl)-4-methylthiazole scaffold represents one such combination, merging the desirable properties of the strained azetidine ring with the versatile thiazole nucleus. Azetidine moieties are known to improve physicochemical properties such as solubility and metabolic stability, while the thiazole ring is a common pharmacophore in a wide array of biologically active compounds. This document provides an overview of the potential applications and synthetic strategies for this scaffold, drawing upon the broader knowledge of its constituent heterocyclic systems.

Disclaimer: Publicly available scientific literature lacks specific data regarding the synthesis, biological activity, and detailed experimental protocols for the exact this compound scaffold. Therefore, the following application notes and protocols are based on established synthetic methodologies for analogous structures and the known pharmacological activities of related azetidine and thiazole derivatives.

Application Notes

The this compound scaffold is a promising architectural framework for the design of novel therapeutic agents targeting a range of diseases. The azetidine ring, a four-membered nitrogen-containing heterocycle, can act as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially leading to improved target binding and selectivity. Furthermore, the nitrogen atom of the azetidine can serve as a key interaction point or a site for further functionalization to modulate pharmacokinetic properties.

The 4-methylthiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. It is known to participate in various biological interactions, including hydrogen bonding and metal chelation, and can be readily substituted to explore structure-activity relationships (SAR). The combination of these two rings could yield compounds with potential applications in several therapeutic areas:

  • Oncology: Thiazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization. The azetidine component could enhance cell permeability and metabolic stability of such compounds.

  • Infectious Diseases: The thiazole ring is a core component of many antibacterial and antifungal agents. The incorporation of an azetidinyl group may lead to novel antimicrobial agents with improved potency or a different spectrum of activity.

  • Neurological Disorders: Compounds containing azetidine and thiazole motifs have been explored for their activity on central nervous system (CNS) targets. The rigid nature of the azetidine ring can be advantageous in designing ligands for specific receptor subtypes.

  • Inflammatory Diseases: Both azetidine and thiazole derivatives have been investigated as anti-inflammatory agents. The combination of these two heterocycles could lead to the development of novel modulators of inflammatory pathways.

Proposed Synthetic Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established chemical transformations. The key step would likely involve the coupling of a suitably protected 3-aminoazetidine derivative with a 2-halo-4-methylthiazole.

Protocol 1: Synthesis of 2-Bromo-4-methylthiazole (Intermediate)

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • Thioacetamide

  • 2-Bromo-1,1-diethoxyethane

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve thioacetamide in ethanol in a round-bottom flask.

  • Add 2-bromo-1,1-diethoxyethane to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-4-methylthiazole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-3-aminoazetidine (Intermediate)

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Raney Nickel

  • Hydrogen gas

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dichloromethane

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one, hydroxylamine hydrochloride, and sodium acetate in methanol.

  • Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the crude oxime in methanol and add Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Dissolve the resulting amine in dichloromethane and add triethylamine and di-tert-butyl dicarbonate.

  • Stir the mixture at room temperature until the protection is complete.

  • Wash the reaction mixture with water, dry the organic layer over magnesium sulfate, and concentrate to yield N-Boc-3-aminoazetidine.

Protocol 3: Proposed Coupling and Deprotection to Yield this compound

Materials:

  • 2-Bromo-4-methylthiazole

  • N-Boc-3-aminoazetidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

Procedure:

  • In a glovebox, combine 2-bromo-4-methylthiazole, N-Boc-3-aminoazetidine, palladium catalyst, ligand, and sodium tert-butoxide in a reaction vessel.

  • Add anhydrous toluene and heat the mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain N-Boc-2-(azetidin-3-yl)-4-methylthiazole.

  • Dissolve the purified product in dichloromethane and add trifluoroacetic acid.

  • Stir the mixture at room temperature to effect deprotection.

  • Concentrate the reaction mixture under reduced pressure and purify the residue to obtain the final product, this compound.

Visualizations

Due to the absence of specific experimental data and established signaling pathways for this compound, the generation of detailed diagrams as requested is not feasible. However, a generalized workflow for the proposed synthesis can be visualized.

G cluster_synthesis Proposed Synthesis of this compound cluster_int1 Intermediate 1 Synthesis cluster_int2 Intermediate 2 Synthesis start Starting Materials (Thioacetamide, 2-Bromo-1,1-diethoxyethane, 1-Benzhydrylazetidin-3-one) int1 2-Bromo-4-methylthiazole start->int1 Hantzsch Synthesis int2 N-Boc-3-aminoazetidine start->int2 Oximation, Reduction, Boc Protection coupling Buchwald-Hartwig Coupling int1->coupling int2->coupling deprotection Boc Deprotection coupling->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Conclusion

While the specific scaffold this compound remains underexplored in the current scientific literature, its constituent parts suggest significant potential in medicinal chemistry. The proposed synthetic strategies, based on well-established reactions, offer a viable path for its creation and subsequent biological evaluation. Future research into this and related scaffolds could uncover novel therapeutic agents with improved pharmacological properties, underscoring the importance of continued exploration in the vast landscape of heterocyclic chemistry. Researchers are encouraged to investigate this promising scaffold to unlock its full therapeutic potential.

High-throughput screening assays involving 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Assays Involving 2-(Azetidin-3-yl)-4-methylthiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. Heterocyclic scaffolds such as thiazole and azetidine are prevalent in many clinically approved kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Thiazole-based compounds have been shown to inhibit various enzymes and enzymatic pathways, including tyrosine kinases.[1] This application note describes a high-throughput screening (HTS) assay to identify inhibitors of a hypothetical "Tumor-Associated Kinase 1" (TAK1), a key enzyme in a cancer-related signaling pathway. The assay is exemplified using the compound this compound as a hypothetical potent inhibitor.

Assay Principle

The HTS assay is a homogeneous luminescence-based assay that quantifies the activity of TAK1 by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compounds. In the second step, a reagent is added that simultaneously stops the kinase reaction and converts the ADP produced into a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and thus to the kinase activity. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Materials and Reagents

  • TAK1 Kinase (recombinant)

  • Kinase substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound (or other test compounds) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Data Presentation

The following table summarizes hypothetical results from a screen of this compound and control compounds against TAK1.

CompoundIC50 (nM)Max Inhibition (%)Z'-FactorSignal-to-Background (S/B) Ratio
This compound15980.8512
Staurosporine (Control Inhibitor)51000.8512
Inactive Control Compound>10,000<50.8512

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X solution of the assay buffer and keep it on ice.

  • TAK1 Kinase Solution: Dilute the recombinant TAK1 kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate peptide and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.

  • Test Compounds: Serially dilute the test compounds, including this compound and staurosporine, in DMSO to create a concentration range for IC50 determination. Then, dilute these DMSO stocks into the assay buffer.

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Add 50 nL of the serially diluted test compounds, positive control (staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate using an acoustic liquid handler or pin tool.

  • Kinase Addition: Add 5 µL of the diluted TAK1 kinase solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 5 µL of the Substrate/ATP mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Readout: Incubate for 30 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminescence-capable plate reader.

Data Analysis
  • Percentage Inhibition Calculation: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • IC50 Determination: The IC50 values are determined by fitting the percentage inhibition data versus the compound concentration to a four-parameter logistic model.

  • Assay Quality Control: The Z'-factor is calculated to assess the quality of the assay using the signals from the positive and negative controls. A Z'-factor ≥ 0.5 is considered excellent for HTS.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK TAK1 TAK1 (Target Kinase) RAF->TAK1 ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Downstream_Substrate Downstream Substrate TAK1->Downstream_Substrate Downstream_Substrate->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical TAK1 Signaling Pathway.

HTS_Workflow start Start plate_prep Prepare 384-well Assay Plate start->plate_prep compound_dispense Dispense 50 nL Compounds (including this compound) and Controls (DMSO, Staurosporine) plate_prep->compound_dispense kinase_add Add 5 µL TAK1 Kinase Solution compound_dispense->kinase_add incubation1 Incubate 15 min at RT kinase_add->incubation1 reaction_start Add 5 µL Substrate/ATP Mix incubation1->reaction_start incubation2 Incubate 60 min at RT reaction_start->incubation2 adp_glo_reagent Add 10 µL ADP-Glo™ Reagent incubation2->adp_glo_reagent incubation3 Incubate 40 min at RT adp_glo_reagent->incubation3 detection_reagent Add 20 µL Kinase Detection Reagent incubation3->detection_reagent incubation4 Incubate 30 min at RT detection_reagent->incubation4 read_plate Read Luminescence incubation4->read_plate data_analysis Data Analysis (% Inhibition, IC50, Z'-Factor) read_plate->data_analysis end End data_analysis->end

Caption: HTS Workflow for TAK1 Inhibition Assay.

Conclusion

This application note details a robust, luminescence-based high-throughput screening assay for the identification of inhibitors against the hypothetical kinase TAK1. The protocol is suitable for screening large compound libraries and can be used to determine the potency of hits, such as the exemplified compound this compound. The strong performance metrics, including a high Z'-factor, demonstrate the suitability of this assay for drug discovery campaigns targeting novel kinase inhibitors.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug discovery and development, the evaluation of a compound's cytotoxic potential is a critical step in determining its therapeutic window and potential off-target effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of the novel compound, 2-(Azetidin-3-yl)-4-methylthiazole. Thiazole-containing compounds have garnered significant interest due to their diverse biological activities, including potential anticancer properties.[3][4] Therefore, a thorough in vitro assessment of their cytotoxic profile is warranted.

These application notes detail the protocols for three commonly employed cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and an apoptosis assay to elucidate the mechanism of cell death. The protocols are designed to be robust and reproducible, providing a framework for generating high-quality, quantitative data.

Materials and Methods

Cell Culture

A panel of both cancerous and non-cancerous human cell lines is recommended to assess both the potency and the selectivity of this compound.

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HepG2 (Hepatocellular Carcinoma)

  • Non-cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney)

    • BJ (Human Foreskin Fibroblast)

Cells should be maintained in their respective recommended culture media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Reagents and Equipment
  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH Assay Kit

  • Caspase-3/7 Glo Assay Kit

  • 96-well clear and opaque-walled microplates

  • Multichannel pipettes

  • Plate reader (absorbance, fluorescence, and luminescence capabilities)

  • Inverted microscope

  • Humidified CO₂ incubator

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions treatment Incubate with Compound (24, 48, 72 hours) prep_compound->treatment prep_cells Cell Seeding in 96-well Plates prep_cells->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_analysis Calculate IC50 Values & Data Visualization mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol using a separate 96-well plate.

  • After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • After the desired incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-3/7 Glo reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells on a plate shaker at low speed for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison of the compound's effects across different cell lines and time points.

Table 1: IC₅₀ Values of this compound from MTT Assay (µM)

Cell Line24 hours48 hours72 hours
MCF-755.235.820.1
A54968.442.128.9
HepG275.150.333.5
HEK293>10095.680.2
BJ>100>10092.7

Table 2: Percentage of LDH Release at IC₅₀ Concentration (48 hours)

Cell Line% LDH Release
MCF-765.7
A54958.9
HepG255.2
HEK29315.3
BJ10.8

Table 3: Fold Increase in Caspase-3/7 Activity at IC₅₀ Concentration (24 hours)

Cell LineFold Increase vs. Control
MCF-74.8
A5494.2
HepG23.9
HEK2931.5
BJ1.2

Potential Signaling Pathway

Thiazole derivatives have been reported to induce apoptosis through the intrinsic pathway. The following diagram illustrates a potential signaling pathway that could be investigated for this compound-induced cytotoxicity.

G compound This compound stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Potential intrinsic apoptosis pathway.

Logical Relationship of Assays

The three assays provide complementary information to build a comprehensive cytotoxicity profile.

G cluster_assays Primary Observations cluster_mechanism Mechanism of Cell Death compound Test Compound mtt Decreased Metabolic Activity (MTT Assay) compound->mtt ldh Membrane Damage (LDH Assay) compound->ldh apoptosis Apoptosis Induction (Caspase Assay) mtt->apoptosis Suggests ldh->apoptosis Suggests

Caption: Interrelation of cytotoxicity assays.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seeding; ContaminationEnsure a single-cell suspension before seeding; Practice aseptic techniques.
Low signal in LDH assay Insufficient cell lysis; Compound interferenceUse a lysis buffer for the positive control; Run a compound interference control.
No caspase activation observed Incorrect timing; Cell line resistant to apoptosisPerform a time-course experiment; Investigate other cell death pathways (e.g., necrosis).

Conclusion

These application notes provide a detailed framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's in vitro toxicity profile. The data generated from these protocols will be instrumental in guiding further preclinical development and mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azetidin-3-yl)-4-methylthiazole. The content is structured to address specific challenges that may arise during the experimental process, with a focus on improving reaction yield and purity.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process involving the formation of a protected azetidinyl thiourea, followed by a Hantzsch thiazole synthesis, and concluding with a deprotection step.

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Deprotection A N-Boc-3-aminoazetidine C N-Boc-azetidin-3-yl)thiourea A->C Reaction B Thiourea Formation Reagent (e.g., Benzoyl isothiocyanate) B->C Reaction E tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate C->E Cyclocondensation D 3-Chloro-2-butanone D->E Cyclocondensation G This compound (Final Product) E->G Boc Removal F Acidic Conditions (e.g., TFA or HCl in Dioxane) F->G Boc Removal

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the synthetic steps and addresses common issues, their potential causes, and recommended solutions.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N'-(azetidin-3-yl)thiourea

Q1: What are the common methods for preparing N-Boc-azetidin-3-yl)thiourea?

The most common method involves the reaction of N-Boc-3-aminoazetidine with a thiocarbonyl transfer reagent. A typical procedure utilizes benzoyl isothiocyanate followed by hydrolysis of the benzoyl group, or the use of more direct reagents like 1,1'-thiocarbonyldiimidazole (TCDI).

Q2: My yield of the thiourea is low. What are the possible reasons and how can I improve it?

Low yields in this step can often be attributed to incomplete reaction, side product formation, or difficulties in purification.

Troubleshooting Guide: Low Yield in Thiourea Formation

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting amine. - Increase the reaction time or temperature if necessary. - Use a slight excess (1.1-1.2 equivalents) of the thiocarbonylating reagent.
Side Product Formation - Run the reaction at a lower temperature to minimize the formation of byproducts. - Ensure anhydrous conditions, as water can react with some thiocarbonylating reagents.
Purification Issues - The thiourea product can sometimes be difficult to crystallize. Consider purification by column chromatography on silica gel. - Use a suitable solvent system for chromatography, such as a gradient of ethyl acetate in hexanes.
Step 2: Hantzsch Thiazole Synthesis of tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate

Q3: I am getting a low yield in the Hantzsch reaction. How can I optimize it?

The Hantzsch thiazole synthesis is generally efficient, but yields can be affected by reaction conditions such as solvent, temperature, and reaction time.[1]

Troubleshooting Guide: Low Yield in Hantzsch Thiazole Synthesis

Parameter Recommendation for Optimization
Solvent Ethanol, isopropanol, or acetonitrile are commonly used. Ethanol often provides good results.
Temperature Reactions are typically run at reflux. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions.[1]
Reaction Time Monitor the reaction by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
Reagent Purity Ensure the purity of both the thiourea and 3-chloro-2-butanone. Impurities in the α-haloketone can significantly impact the yield.
pH Conditions The reaction is often self-catalyzed by the formation of HCl. In some cases, the addition of a non-nucleophilic base like pyridine or sodium bicarbonate after the initial condensation can improve yields by neutralizing the acid and preventing side reactions. However, acidic conditions can sometimes favor the desired product.[2]

Q4: I am observing the formation of significant side products. What are they and how can I avoid them?

A common side reaction in the Hantzsch synthesis with N-substituted thioureas is the formation of isomeric thiazole products or other heterocyclic systems.

Hantzsch_Troubleshooting Start Low Yield or Impure Product in Hantzsch Reaction Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Product Formation (e.g., Isomerization) Start->Cause2 Cause3 Decomposition of Starting Material or Product Start->Cause3 Solution1 Increase reaction time/temperature. Check reagent purity. Cause1->Solution1 Solution2 Optimize solvent and temperature. Control pH. Cause2->Solution2 Solution3 Use milder reaction conditions. Ensure inert atmosphere if necessary. Cause3->Solution3

Caption: Troubleshooting logic for the Hantzsch thiazole synthesis step.

Step 3: Deprotection of tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate

Q5: What are the recommended conditions for the N-Boc deprotection of the azetidine ring?

Acid-catalyzed deprotection is the standard method for removing the Boc group. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][4]

Q6: The deprotection reaction is incomplete or I am observing decomposition of my product. What should I do?

Incomplete deprotection or product degradation are common challenges in this final step.

Troubleshooting Guide: N-Boc Deprotection

Potential Cause Troubleshooting Suggestion
Incomplete Deprotection - Increase the concentration of the acid or the reaction time. - Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. - Consider using a stronger acid system, such as 4M HCl in dioxane.
Product Decomposition - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. - Use the minimum amount of acid and reaction time necessary for complete deprotection. - The azetidine ring can be sensitive to strong acids; careful optimization is key.[5]
Work-up Issues - After deprotection, the product is an amine salt. Neutralization with a mild base (e.g., saturated sodium bicarbonate solution) is required to obtain the free amine. - The free amine may be water-soluble, so extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) should be performed carefully.

Detailed Experimental Protocols

The following are representative protocols for the key synthetic steps. Researchers should adapt these based on their specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-N'-(azetidin-3-yl)thiourea
  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add benzoyl isothiocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 1-2 hours to hydrolyze the benzoyl group.

  • Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiourea, which can be purified by column chromatography.

Protocol 2: Hantzsch Synthesis of tert-Butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate
  • Dissolve N-(tert-Butoxycarbonyl)-N'-(azetidin-3-yl)thiourea (1.0 eq) in ethanol.

  • Add 3-chloro-2-butanone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the protected thiazole derivative.

Protocol 3: Deprotection to Yield this compound
  • Dissolve tert-butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, this compound. Further purification may be achieved by distillation or chromatography if necessary.

References

Technical Support Center: Synthesis of Azetidinyl-Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidinyl-thiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Azetidinyl-Thiazole Product.

Question: My Hantzsch thiazole synthesis using an azetidinyl-thiourea and an α-haloketone is resulting in a low yield or no product at all. What are the possible causes and solutions?

Answer:

Low yields in the Hantzsch synthesis of azetidinyl-thiazoles can stem from several factors, ranging from reactant stability to reaction conditions. Here are the primary areas to investigate:

  • Stability of the Azetidine Ring: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh reaction conditions.[1][2]

    • Acid/Base Sensitivity: Strong acidic or basic conditions can promote the cleavage of the C-N bonds within the azetidine ring. The Hantzsch synthesis can generate acidic byproducts (HX), which may contribute to this issue.[3][4]

    • Solution:

      • Use a Non-nucleophilic Base: Incorporate a mild, non-nucleophilic base (e.g., sodium bicarbonate, triethylamine) to neutralize the acid formed during the reaction.

      • Protecting Groups: Employ a suitable protecting group on the azetidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group. This can enhance the stability of the ring.

      • Temperature Control: Avoid excessive heating, as higher temperatures can promote decomposition and ring-opening.

  • Reactant Quality and Stability:

    • α-Haloketone Instability: α-Haloketones can be unstable and prone to self-condensation or decomposition.[4]

    • Thiourea Purity: Ensure the azetidinyl-thiourea precursor is pure and free of contaminants that could interfere with the reaction.

    • Solution:

      • Use freshly prepared or purified α-haloketones.

      • Thoroughly characterize the azetidinyl-thiourea before use.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the reaction rate and the stability of the reactants. Ethanol is commonly used, but other solvents like methanol or dioxane can be explored.[5]

    • Concentration: Ensure appropriate reactant concentrations to favor the desired bimolecular reaction.

Problem 2: Formation of an Unexpected Isomer (Regioselectivity Issue).

Question: I am using an N-substituted azetidinyl-thiourea in my Hantzsch synthesis and obtaining a mixture of regioisomers or the wrong isomer entirely. How can I control the regioselectivity?

Answer:

When using an N-substituted thiourea, such as one bearing an azetidine moiety, the initial S-alkylation can be followed by cyclization involving either of the two nitrogen atoms. This can lead to the formation of a 2-(azetidinylamino)thiazole (the desired product) or a 3-azetidinyl-2-iminothiazoline (an isomeric side product).[3]

  • Kinetic vs. Thermodynamic Control:

    • The initial nucleophilic attack of the thiourea sulfur on the α-haloketone is typically the first step. The subsequent intramolecular cyclization determines the final product. The relative nucleophilicity of the two nitrogen atoms and the stability of the resulting isomers play a crucial role.[5]

    • Under neutral conditions, the reaction often favors the formation of the 2-(N-substituted amino)thiazole.[3]

    • Under acidic conditions, a mixture of isomers can be formed, with the proportion of the 2-imino-2,3-dihydrothiazole potentially increasing.[3]

  • Factors Influencing Regioselectivity:

    • pH of the Reaction Medium: As demonstrated in studies, acidic conditions can significantly alter the regiochemical outcome.[3]

    • Steric Hindrance: The steric bulk of the substituent on the nitrogen (in this case, the azetidine ring and its potential protecting group) can influence which nitrogen atom preferentially participates in the cyclization.[5]

    • Solvent: The solvent can affect the tautomeric equilibrium of the thiourea and the stability of the intermediates, thereby influencing the product ratio.[5]

Solutions to Control Regioselectivity:

ParameterRecommendation for Favoring 2-(Azetidinylamino)thiazoleRationale
pH Maintain neutral or slightly basic conditions.To avoid acid-catalyzed isomerization and favor the thermodynamically more stable product.[3]
Solvent Ethanol is a common starting point. Consider exploring less polar, aprotic solvents if isomerization is an issue.Solvent polarity can influence the reaction pathway.[5]
Protecting Group The choice of protecting group on the azetidine nitrogen can introduce steric hindrance that may favor one cyclization pathway over the other.Steric factors can play a significant role in directing the intramolecular reaction.[5]

Problem 3: Difficulty in Purifying the Final Azetidinyl-Thiazole Product.

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are common purification challenges and how can I overcome them?

Answer:

Purification of azetidinyl-thiazoles can be challenging due to the presence of side products and the physicochemical properties of the target molecule.

  • Common Impurities:

    • Regioisomers: As discussed above, isomeric byproducts can be difficult to separate due to similar polarities.

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude mixture.

    • Side Products from Azetidine Ring Opening: If the azetidine ring has opened, the resulting linear amine derivatives will be present.

  • Purification Strategies:

    • Chromatography: Column chromatography on silica gel is the most common method. Careful selection of the eluent system is critical to achieve separation, especially for isomers. A gradient elution may be necessary.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Acid-Base Extraction: The basicity of the azetidine nitrogen and the thiazole ring can be exploited. Extraction with a dilute acid can separate the product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of when synthesizing azetidinyl-thiazoles?

A1: The two most prominent side reactions are regioisomer formation when using an N-substituted azetidinyl-thiourea, leading to a mixture of 2-(azetidinylamino)thiazole and 3-azetidinyl-2-iminothiazoline, and azetidine ring opening under harsh conditions (e.g., strong acid or high temperature).[1][3][5]

Q2: How can I prepare the N-azetidinyl-thiourea precursor?

A2: N-azetidinyl-thiourea can be synthesized by reacting a protected 3-aminoazetidine with an isothiocyanate. For example, reacting N-Boc-3-aminoazetidine with benzoyl isothiocyanate followed by hydrolysis of the benzoyl group is a viable route.

Q3: Is a protecting group on the azetidine nitrogen necessary?

A3: While not always strictly necessary, using a protecting group like Boc or Cbz is highly recommended. It serves two main purposes: 1) it enhances the stability of the strained azetidine ring towards acidic conditions that can arise during the thiazole synthesis, and 2) it can be used to control regioselectivity and prevent unwanted side reactions at the azetidine nitrogen.

Q4: What are typical yields for the synthesis of azetidinyl-thiazoles?

A4: Yields can vary widely depending on the specific substrates and reaction conditions. With optimized procedures that control for side reactions, yields in the range of 60-80% are often reported in the literature for analogous Hantzsch thiazole syntheses. However, without careful optimization, yields can be significantly lower.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-(azetidin-3-yl)thiourea

This protocol describes a general procedure for the synthesis of the thiourea precursor.

  • Step 1: Reaction with Isothiocyanate

    • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add phenyl isothiocyanate (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 2: Purification

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-Boc-N'-(azetidin-3-yl)-N''-phenylthiourea.

  • Step 3: Deprotection (if necessary for further steps)

    • If a different N-substituent on the thiourea is desired, a different isothiocyanate can be used. For the direct synthesis of an unsubstituted thiourea, alternative methods may be required.

Protocol 2: Hantzsch Synthesis of a 2-(N-Boc-azetidin-3-ylamino)thiazole Derivative

  • Step 1: Reaction Setup

    • Dissolve the N-Boc-N'-(azetidin-3-yl)thiourea (1.0 eq) in ethanol in a round-bottom flask.

    • Add the desired α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) to the solution.

  • Step 2: Reaction

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Step 3: Work-up

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the mixture under reduced pressure and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2-(N-Boc-azetidin-3-ylamino)thiazole.

Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Side Reactions cluster_products Products A Azetidinyl-Thiourea C S-Alkylation Intermediate A->C B α-Haloketone B->C D Desired Cyclization (2-Azetidinylamino-Thiazole) C->D Neutral pH E Isomeric Cyclization (3-Azetidinyl-2-Iminothiazoline) C->E Acidic pH F Desired Product D->F G Isomeric Side Product E->G

Caption: Hantzsch synthesis pathway showing potential regioisomeric products.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Reactant Purity (Thiourea, α-Haloketone) Start->Check_Purity Check_Conditions Analyze Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Check_Isomers Identify Product Structure (NMR, MS) Start->Check_Isomers Check_Purity->Check_Conditions Pure Purify Repurify Starting Materials Check_Purity->Purify Impure Adjust_pH Add Mild Base (e.g., NaHCO3) Check_Conditions->Adjust_pH Acidic Adjust_Temp Lower Reaction Temperature Check_Conditions->Adjust_Temp High Temp Change_Solvent Screen Alternative Solvents Check_Conditions->Change_Solvent Suboptimal Optimize_Purification Optimize Chromatography or Recrystallization Check_Isomers->Optimize_Purification Mixture Success Improved Yield/ Purity Check_Isomers->Success Single Product Purify->Success Adjust_pH->Success Adjust_Temp->Success Change_Solvent->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for azetidinyl-thiazole synthesis.

References

Troubleshooting emulsion formation during chloroacetone reaction workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of chloroacetone reactions.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common issue in the workup of organic reactions, including the synthesis of chloroacetone, where two immiscible liquids (typically an organic solvent and an aqueous solution) fail to separate into distinct layers. This guide provides a systematic approach to preventing and resolving emulsion problems.

Immediate Steps to Break an Emulsion

If an emulsion has formed in your separatory funnel, consider the following techniques, starting with the least invasive:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own with time. Gentle swirling or tapping of the funnel can also encourage the layers to separate.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic components in the aqueous phase and help break the emulsion.

  • Change in pH: If the reaction conditions were acidic or basic, the presence of salts or compounds with surfactant-like properties can stabilize emulsions.

    • Acidic Workup: If your aqueous layer is acidic, careful addition of a dilute base (e.g., sodium bicarbonate solution) can sometimes disrupt the emulsion. Be cautious of gas evolution.

    • Basic Workup: If your aqueous layer is basic, adding a dilute acid (e.g., hydrochloric acid) may be effective.

  • Filtration through Celite or Glass Wool: Fine particulate matter can stabilize emulsions. Filtering the entire mixture through a pad of Celite or a plug of glass wool can remove these solids and lead to phase separation.

  • Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method for physically forcing the separation of the layers.

  • Solvent Modification:

    • Addition of the Organic Solvent: Adding more of the organic solvent used for the extraction can sometimes break the emulsion by diluting any emulsifying agents.

    • Addition of a Different Solvent: A small amount of a different organic solvent, such as diethyl ether or a more polar solvent like ethanol, can alter the interfacial tension and break the emulsion.

  • Temperature Change:

    • Gentle Heating: Carefully warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the mixture and promote separation.

    • Cooling/Freezing: In some cases, cooling the mixture in an ice bath may help to break the emulsion.

Preventative Measures for Future Experiments

To avoid emulsion formation in subsequent chloroacetone reaction workups:

  • Minimize Vigorous Shaking: During extraction, gently invert the separatory funnel several times rather than shaking it vigorously.

  • Initial Reaction Quenching: Before transferring the reaction mixture to a separatory funnel, ensure that any quenching steps are complete and that gas evolution has ceased.

  • Solvent Choice: If emulsions are a persistent problem, consider using a different extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of emulsion formation during the workup of a chloroacetone synthesis?

A1: Emulsion formation in this context is often attributed to several factors:

  • Presence of Biphasic Catalysts or Reagents: Some synthetic procedures may utilize phase-transfer catalysts which are designed to interact at the interface of two immiscible liquids.

  • Formation of Surfactant-like Byproducts: Aldol condensation of acetone can lead to the formation of higher molecular weight, amphiphilic molecules that can act as emulsifying agents. Dichloroacetone and other polychlorinated species can also contribute.

  • Fine Particulate Matter: Insoluble inorganic salts or other solid impurities can stabilize emulsions by accumulating at the interface of the two liquid phases.

  • High Concentration of Reactants or Products: A high concentration of chloroacetone or unreacted starting materials can increase the viscosity of the organic phase and promote emulsification.

Q2: I've tried adding brine and changing the pH, but the emulsion remains. What should I try next?

A2: If the initial, simpler methods fail, the next logical step would be filtration through Celite. This is often very effective if the emulsion is stabilized by fine solid particles. If filtration does not work, centrifugation is a highly reliable, albeit equipment-dependent, method.

Q3: Can the choice of base for neutralizing the reaction mixture affect emulsion formation?

A3: Yes. Using a weaker, insoluble base like calcium carbonate during the reaction can sometimes lead to finer precipitates that are more likely to stabilize emulsions compared to a post-reaction wash with a soluble base like sodium bicarbonate or sodium hydroxide.[1] However, a careful, slow addition of a soluble base during workup is a standard procedure.

Q4: My organic layer is on the top, but the interface is still cloudy. Is this an emulsion?

A4: A cloudy interface indicates the presence of a small emulsion layer. While not a complete emulsion of the entire volume, it can still make a clean separation difficult. In this case, allowing the mixture to stand for a longer period or one of the gentle methods like adding a small amount of brine can be effective. Chloroacetone has a density greater than water (approximately 1.15 g/mL), so it will typically be the bottom layer when extracted with a less dense organic solvent like diethyl ether or ethyl acetate. If a denser solvent like dichloromethane or chloroform is used, the chloroacetone will be in the bottom layer.

Experimental Protocol: Synthesis of Chloroacetone (Illustrative Example)

This protocol is provided as a reference for the context of the troubleshooting guide.

Reaction: In a round-bottom flask equipped with a stirrer and a dropping funnel, acetone is reacted with a chlorinating agent (e.g., sulfuryl chloride or by bubbling chlorine gas) in an appropriate solvent. The reaction is often carried out at a controlled temperature. Some procedures utilize a neutralizing agent like calcium carbonate in the reaction flask to neutralize the HCl formed.[1]

Workup:

  • The reaction mixture is cooled to room temperature.

  • The mixture is transferred to a separatory funnel.

  • An equal volume of cold water is added.

  • The mixture is gently agitated to extract water-soluble impurities.

  • The layers are allowed to separate. The organic layer (containing chloroacetone) is collected.

  • The aqueous layer is extracted again with a fresh portion of the organic solvent.

  • The organic layers are combined and washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude chloroacetone, which can be further purified by distillation.

Data Presentation

TechniqueSpeed of ActionEffectivenessPotential Downsides
Standing/Gentle Agitation SlowLow to ModerateMay not be effective for stable emulsions.
Addition of Brine ModerateModerate to HighIncreases the salt content of the aqueous layer.
Change in pH FastModerate to HighRisk of product degradation if it is pH-sensitive.
Filtration (Celite/Glass Wool) ModerateHigh (for solid-stabilized emulsions)Can be slow if the filter clogs.
Centrifugation FastVery HighRequires specialized equipment.
Solvent Addition FastModerateMay complicate solvent removal later.
Temperature Change Slow to ModerateLow to ModerateRisk of degrading thermally sensitive compounds.

Visualization

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during a chloroacetone reaction workup.

TroubleshootingWorkflow start Emulsion Formed patience Allow to Stand (10-20 min) Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine Not Resolved success Phases Separated patience->success Resolved ph_change Adjust pH (Dilute Acid/Base) brine->ph_change Not Resolved brine->success Resolved filtration Filter through Celite/Glass Wool ph_change->filtration Not Resolved ph_change->success Resolved centrifugation Centrifuge the Mixture filtration->centrifugation Not Resolved filtration->success Resolved solvent Modify Solvent (Add more organic solvent or a co-solvent) centrifugation->solvent Not Resolved (or no centrifuge) centrifugation->success Resolved temperature Apply Gentle Heat or Cooling solvent->temperature Not Resolved solvent->success Resolved temperature->success Resolved fail Emulsion Persists temperature->fail Not Resolved

Caption: Troubleshooting workflow for emulsion breaking.

References

Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

1. Why is my thiazole synthesis yield consistently low?

Low yields in thiazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Purity of Reagents: The purity of your starting materials, particularly the α-haloketone and the thioamide, is crucial. Impurities can lead to unwanted side reactions.

    • Solution: Ensure your reagents are of high purity. If necessary, purify the starting materials before use.

  • Suboptimal Temperature: The reaction temperature might not be ideal for the specific substrates you are using.

    • Solution: Experiment with a range of temperatures to find the optimum for your reaction. Some reactions may benefit from heating, while others proceed efficiently at room temperature.[1]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can result in a lower yield.

    • Solution: Ensure the stoichiometry of your reactants is correct. For the Hantzsch thiazole synthesis, a slight excess of the thioamide is often used.[2]

  • Solvent Effects: The solvent can significantly influence the reaction rate and yield.

    • Solution: Test a variety of solvents to find the most suitable one for your specific reaction. Polar solvents like ethanol or methanol are commonly used, but in some cases, solvent-free conditions may provide better results.[1][3]

2. I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue, often arising from side reactions.

  • Possible Side Products:

    • Unreacted starting materials.

    • Intermediates that have not fully cyclized.

    • Products from self-condensation of the α-haloketone.

    • In the case of Hantzsch synthesis, regioisomers may form depending on the substitution pattern of the reactants.[4]

  • Minimization Strategies:

    • Control of Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product.

    • Order of Reagent Addition: In some cases, the order in which the reagents are added can influence the product distribution.

    • pH Control: For reactions involving acid or base catalysts, maintaining the optimal pH is critical. For instance, after the Hantzsch synthesis, neutralization with a base like sodium carbonate is often required to precipitate the product.[2][5]

3. My purified thiazole product seems to be unstable. What could be the cause and how can I improve its stability?

The stability of thiazole derivatives can vary depending on their substitution pattern and the presence of residual impurities.

  • Potential Causes of Instability:

    • Residual Acid/Base: Traces of acid or base from the workup can catalyze decomposition.

      • Solution: Ensure thorough washing and neutralization steps during the workup to remove any residual acid or base.

    • Oxidation: Some thiazole derivatives can be sensitive to air and light, leading to oxidation.

      • Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

    • Inherent Instability: Certain functional groups on the thiazole ring may render the molecule inherently unstable.

4. What is the best method for purifying my crude thiazole product?

The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Filtration: If the product precipitates from the reaction mixture, simple filtration can be an effective initial purification step.[2]

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography is the method of choice. A variety of stationary and mobile phases can be used depending on the polarity of the product. A common mobile phase for thiazoles is a mixture of ethyl acetate and hexane.[2]

  • Distillation: For liquid thiazole derivatives, distillation under reduced pressure can be an effective purification technique.[6]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of thiazole synthesis.

Table 1: Effect of Solvent on Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux8Moderate to Good[1]
2Methanol1000.5High[2]
3DMFRoom Temp24High[7]
4WaterRoom Temp8Good[8]
5TolueneRoom Temp-Low Yield[9]
6Solvent-free110-Very Good[10]

Table 2: Effect of Catalyst on Thiazole Synthesis Yield

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1None (thermal)Methanol100High[2]
2Silica Supported Tungstosilisic AcidSolvent-free-79-90[1]
3p-Toluenesulfonic acid (PTSA)1,2-Dichloroethane13047-78[10]
4Cetyl Trimethyl Ammonium Bromide (CTAB)Glycerol4082-96[10]
5TriethylamineEthanolReflux-[11]

Experimental Protocols

This section provides a detailed methodology for the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.[12]

Synthesis of 2-Amino-4-phenylthiazole [2]

This procedure is adapted from a common laboratory experiment for the Hantzsch thiazole synthesis.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Add 5 mL of methanol and a stir bar to the vial.[2]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[2]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2][5]

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the filter cake with water.[2]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques such as melting point determination, TLC, and NMR spectroscopy.[2]

Visual Guides

Diagram 1: General Troubleshooting Workflow for Low Yield in Thiazole Synthesis

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp increase_time_temp->check_completion check_reagents Verify Reagent Purity & Stoichiometry complete->check_reagents impure_reagents Impure Reagents / Incorrect Stoichiometry check_reagents->impure_reagents Issue Found pure_reagents Reagents Pure & Stoichiometry Correct check_reagents->pure_reagents No Issue purify_reagents Purify Starting Materials / Adjust Stoichiometry impure_reagents->purify_reagents purify_reagents->check_reagents optimize_conditions Optimize Solvent & Catalyst pure_reagents->optimize_conditions conditions_optimized Screen Solvents & Catalysts optimize_conditions->conditions_optimized re_evaluate Re-evaluate Results conditions_optimized->re_evaluate

Caption: Troubleshooting workflow for addressing low yields in thiazole synthesis.

Diagram 2: Key Steps of the Hantzsch Thiazole Synthesis

hantzsch_synthesis reagents α-Haloketone + Thioamide sn2 S-Nucleophilic Attack (SN2) reagents->sn2 intermediate1 Thioimino Ester Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole Product dehydration->product

Caption: Simplified reaction pathway of the Hantzsch thiazole synthesis.

References

Preventing degradation of 2-(Azetidin-3-yl)-4-methylthiazole during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(Azetidin-3-yl)-4-methylthiazole during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by exposure to light, elevated temperatures, humidity, and reactive chemical environments such as acidic or basic conditions and oxidizing agents. The molecule contains both a thiazole ring, which can be susceptible to photodegradation, and a strained azetidine ring, which may be prone to ring-opening under certain conditions.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.

Q3: Can I store solutions of this compound?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents.

Q4: What are the potential degradation pathways for this molecule?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemistry of its constituent rings:

  • Photodegradation: The thiazole ring may undergo photo-oxygenation upon exposure to light, potentially leading to ring cleavage.[1]

  • Hydrolysis: The strained azetidine ring could be susceptible to acid- or base-catalyzed ring-opening through hydrolysis.

  • Oxidation: The sulfur and nitrogen atoms in the heterocyclic rings could be sites for oxidation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the degradation of this compound.

Issue 1: Loss of potency or appearance of new peaks in HPLC analysis after storage.

  • Possible Cause: Degradation of the compound due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a cool, dry, and dark environment, in a tightly sealed container.

    • Analyze for Degradants: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your HPLC chromatogram.

    • Optimize Storage: If degradation is confirmed, improve storage conditions by storing at a lower temperature, under an inert atmosphere, and ensuring complete protection from light.

Logical Troubleshooting Flow for Potency Loss

start Start: Loss of Potency Observed verify_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->verify_storage improper_storage Improper Storage Detected verify_storage->improper_storage No proper_storage Storage Conditions Correct verify_storage->proper_storage Yes optimize_storage Optimize Storage Conditions (Lower Temp, Inert Gas, Light Protection) improper_storage->optimize_storage reanalyze Re-analyze After Optimization optimize_storage->reanalyze end_resolve End: Issue Resolved reanalyze->end_resolve forced_degradation Perform Forced Degradation Study proper_storage->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants end_further_investigation End: Further Investigation Needed identify_degradants->end_further_investigation

Caption: Troubleshooting workflow for addressing loss of compound potency.

Issue 2: Discoloration of the solid compound.

  • Possible Cause: Photodegradation or oxidation.

  • Troubleshooting Steps:

    • Assess Light Exposure: Determine if the compound has been exposed to light for extended periods.

    • Check for Air Exposure: Ensure the container was properly sealed to prevent prolonged contact with air (oxygen).

    • Purity Analysis: Use HPLC or another suitable analytical technique to assess the purity of the discolored material and identify any new impurities.

    • Implement Protective Measures: Store the compound in an amber vial or wrap the container in aluminum foil to block light. For highly sensitive batches, consider storage under an inert gas.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Workflow for Forced Degradation

cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) hplc HPLC-UV/DAD Analysis acid->hplc base Base Hydrolysis (0.1M NaOH, 60°C) base->hplc oxidation Oxidation (3% H2O2, RT) oxidation->hplc thermal Thermal (80°C, solid) thermal->hplc photo Photolytic (UV/Vis light, solid) photo->hplc ms LC-MS for Identification hplc->ms api Prepare Stock Solution of This compound api->acid api->base api->oxidation api->thermal api->photo

Caption: Workflow for conducting a forced degradation study.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Prepare a solution of the compound in 0.1 M sodium hydroxide.

  • Incubate at 60°C.

  • Withdraw aliquots at specified intervals.

  • Neutralize with 0.1 M hydrochloric acid prior to analysis.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of the compound in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature, protected from light.

  • Take samples at different time points for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a stability chamber at 80°C.

  • Sample the solid at various time points.

  • Dissolve the samples in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines, an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, dissolve both the exposed and control samples for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][4]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

Data Presentation

The results of your stability studies should be tabulated to allow for easy comparison. Below is a template for summarizing your data.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°CUser DataUser Data
0.1 M NaOH24 hours60°CUser DataUser Data
3% H₂O₂24 hoursRoom TempUser DataUser Data
Thermal (Solid)48 hours80°CUser DataUser Data
Photolytic (Solid)As per ICH Q1BAmbientUser DataUser Data

*User should populate this table with their experimental findings.

References

Technical Support Center: Scale-Up Synthesis of Azetidinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of azetidinyl-thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale to large-scale production. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of azetidinyl-thiazole compounds.

Issue 1: Low Yield of Thiazole Ring Formation at Scale

Question: We are experiencing a significant drop in yield during the Hantzsch thiazole synthesis step when moving from a 10g scale to a 1kg scale. What are the potential causes and solutions?

Answer: A decrease in yield upon scale-up of the Hantzsch synthesis is a common issue. Several factors could be at play, primarily related to mixing, temperature control, and reaction kinetics.

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface area-to-volume ratio decreases at scale, which can also impact reaction rates.

    • Solution: Evaluate the reactor's agitation efficiency. A switch from a magnetic stirrer to an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched blade turbine) is often necessary. You may also need to adjust the stirring speed.

  • Exothermic Reaction Control: The condensation reaction in Hantzsch synthesis can be exothermic. What is easily dissipated in a small flask can lead to a runaway reaction in a large reactor, causing decomposition of reactants and products.

    • Solution: Implement controlled addition of the α-haloketone to the thioamide solution. Utilize a jacketed reactor with a reliable cooling system to maintain a consistent internal temperature.

  • Solvent Effects: The choice of solvent can impact solubility and reaction rates differently at various scales.

    • Solution: Re-evaluate your solvent system. A solvent that works well on a small scale might not be optimal for larger batches due to cost, safety, or solubility issues at different concentrations. Consider a solvent screen to identify a more robust option for scale-up.

Issue 2: Impurity Profile Changes During Azetidine Coupling

Question: Upon scaling up the coupling reaction between the pre-formed thiazole and the azetidine moiety, we are observing new, unidentified impurities in our HPLC analysis. How can we identify and mitigate these?

Answer: Changes in the impurity profile are a critical concern during scale-up, often stemming from longer reaction times, temperature variations, or issues with raw material quality.

  • Potential Side Reactions: Longer reaction times at elevated temperatures can lead to the degradation of starting materials or the product. The azetidine ring, being strained, can be susceptible to ring-opening under certain conditions.

    • Solution: Re-optimize the reaction temperature and time for the larger scale. It may be beneficial to run the reaction at a slightly lower temperature for a longer duration. Perform in-process controls (IPCs) via HPLC to monitor the formation of impurities and stop the reaction at the optimal point.

  • Raw Material Quality: The purity of starting materials can vary between batches, and impurities that were negligible at a small scale can become significant at a larger scale.

    • Solution: Ensure stringent quality control of all raw materials. Obtain certificates of analysis for each batch and consider re-purifying starting materials if necessary.

  • Work-up and Isolation: The work-up procedure itself can introduce impurities. For instance, prolonged exposure to acidic or basic conditions during extraction can cause degradation.

    • Solution: Minimize the duration of the work-up steps. If the product is sensitive to pH, use a buffered aqueous solution for extraction. Consider alternative purification methods, such as crystallization, which can be more scalable and effective at removing specific impurities than chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of azetidinyl-thiazole compounds?

A1: The primary safety concerns include:

  • Thermal Runaway: As mentioned, exothermic reactions can become difficult to control at scale. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is recommended.

  • Reagent Handling: Handling large quantities of toxic or corrosive reagents (e.g., α-haloketones, thioamides) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers).

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. Ensure reactors are equipped with adequate pressure relief systems.

Q2: How do I choose between a batch and a continuous flow process for scale-up?

A2: The choice depends on several factors:

  • Batch processing is often simpler to set up initially and is suitable for smaller to moderate production scales. However, it can have challenges with heat management and mixing for highly exothermic or fast reactions.

  • Continuous flow chemistry offers superior heat and mass transfer, which can lead to better yields, higher purity, and improved safety, especially for hazardous reactions. The initial setup cost can be higher, but it can be more efficient for large-scale, continuous production. For the synthesis of azetidinyl-thiazole compounds, a flow process could be particularly advantageous for the thiazole ring formation step to manage exothermicity.

Q3: We are struggling with the final crystallization step at a larger scale. The crystal form (polymorph) is inconsistent. What should we do?

A3: Polymorphism is a common challenge in pharmaceutical scale-up.

  • Solution: A systematic crystallization study is necessary. This involves screening different solvents, anti-solvents, temperatures, cooling rates, and agitation speeds. Seeding the crystallization with a known, desired polymorph can also help ensure consistency. Analytical techniques like X-ray powder diffraction (XRPD) and DSC are essential for characterizing the resulting crystal forms.

Data Presentation

Table 1: Comparison of Hantzsch Thiazole Synthesis at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)
Reactant A (Thioamide) 10 g1 kg
Reactant B (α-haloketone) 1.1 eq1.1 eq
Solvent Volume 100 mL10 L
Addition Time of B 5 minutes2 hours
Reaction Temperature 25 °C (water bath)25 °C (jacketed reactor)
Average Yield 85%65%
Major Impurity <1%5%

Table 2: Troubleshooting Impurity Formation in Azetidine Coupling

ConditionInitial ProtocolOptimized Protocol
Reaction Temperature 80 °C65 °C
Reaction Time 12 hours24 hours
Work-up pH 2.0 (HCl wash)5.5 (Buffered wash)
Resulting Purity 92%98%
Key Impurity Level 4.5%<0.5%

Experimental Protocols

Protocol 1: Scale-Up Hantzsch Thiazole Synthesis

  • Reactor Setup: Charge a 20L jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition funnel with the thioamide (1 kg) and ethanol (8 L).

  • Initial Cooling: Cool the reactor contents to 10-15 °C with agitation.

  • Controlled Addition: Slowly add the α-haloketone (1.1 eq) dissolved in ethanol (2 L) via the addition funnel over a period of 2 hours, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • In-Process Control: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Concentrate the mixture under reduced pressure and proceed with extraction and purification.

Visualizations

experimental_workflow Experimental Workflow: Scale-Up Synthesis cluster_0 Phase 1: Thiazole Formation cluster_1 Phase 2: Azetidine Coupling cluster_2 Phase 3: Purification A 1. Charge Thioamide & Solvent B 2. Controlled Addition of α-haloketone A->B C 3. Reaction & IPC B->C D 4. Couple Thiazole with Azetidine Moiety C->D E 5. Reaction & IPC D->E F 6. Work-up & Extraction E->F G 7. Crystallization F->G H 8. Final Product G->H troubleshooting_logic Troubleshooting Logic: Low Yield Start Low Yield at Scale Q1 Is the reaction exotherm controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is mixing efficient? A1_Yes->Q2 Sol1 Implement controlled addition & cooling A1_No->Sol1 Sol1->Q2 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent system optimal for scale? A2_Yes->Q3 Sol2 Improve agitation (overhead stirrer, adjust speed) A2_No->Sol2 Sol2->Q3 Sol2->Q3 A3_No No Q3->A3_No End Yield Improved Q3->End Yes Sol3 Perform solvent screen for solubility & safety A3_No->Sol3 Sol3->End

Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for 2-(Azetidin-3-yl)-4-methylthiazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the compound's dual nature. The azetidine ring imparts high polarity and basicity (the pKa of azetidine's conjugate acid is approximately 11.3), while the thiazole ring is aromatic.[1][2][3] This combination can lead to issues such as poor peak shape during chromatography, product instability, and difficulty in removing certain impurities. The strained azetidine ring can be susceptible to ring-opening, particularly under acidic conditions.[4][5]

Q2: My compound appears to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?

A2: Degradation on silica gel is likely due to the acidic nature of the silica surface interacting with the basic azetidine moiety. This can catalyze ring-opening of the strained azetidine. To mitigate this, consider the following:

  • Neutralize the silica gel: Pre-treating the silica gel with a solution of triethylamine in the eluent can help to neutralize acidic sites.

  • Use an alternative stationary phase: Alumina is a more basic stationary phase and can be a good alternative to silica gel for purifying basic compounds.

  • Employ a basic modifier in the eluent: Adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase can help to prevent degradation and improve peak shape.

Q3: I am observing significant tailing of my product peak during HPLC analysis. What are the common causes and solutions?

A3: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns. The tailing is often caused by strong interactions between the basic azetidine nitrogen and residual acidic silanol groups on the stationary phase. Solutions include:

  • Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.

  • Add a mobile phase modifier: Incorporating a small amount of a competing base, such as triethylamine, or an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. The acidic modifier protonates the azetidine, reducing its interaction with the stationary phase.

  • Optimize the pH of the mobile phase: Adjusting the pH of the aqueous portion of the mobile phase to be 2-3 units below the pKa of the azetidine's conjugate acid can ensure it is fully protonated and less likely to interact with the stationary phase.

Q4: What are some common impurities I should expect from the synthesis of this compound, particularly from a Hantzsch-type synthesis?

A4: In a Hantzsch-type synthesis, which involves the reaction of an α-haloketone with a thioamide, common impurities can include:

  • Unreacted starting materials: Such as the azetidine-containing thioamide or 1-chloro-3-butanone.

  • Byproducts from side reactions: These can include over-alkylation products or dimers.

  • Isomeric impurities: Depending on the specific precursors, there is a possibility of forming regioisomers.

  • Residual salts: If the product is isolated as a salt (e.g., hydrochloride or hydrobromide) and not properly neutralized, it will have different chromatographic behavior.

Troubleshooting Guides

Poor Recovery After Column Chromatography
Symptom Possible Cause Suggested Solution
Low or no product recovered from the column.Irreversible adsorption onto the stationary phase: The highly polar and basic nature of the azetidine ring can lead to strong, irreversible binding to acidic sites on silica gel.- Use a more polar eluent system. - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. - Switch to a more inert stationary phase like alumina or a polymer-based resin.
On-column degradation: The acidic environment of the silica gel can cause the azetidine ring to open.- Neutralize the silica gel before use. - Run the chromatography at a lower temperature. - Use a less acidic stationary phase.
Product Contamination
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product.Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time or temperature if necessary.
Co-elution during chromatography: The starting materials may have similar polarity to the product.- Optimize the eluent system to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase.
Presence of unknown impurities.Side reactions: The synthesis may be producing unwanted byproducts.- Re-evaluate the reaction conditions to minimize side reactions. - Characterize the impurities by LC-MS and NMR to understand their structure and origin.
Solvent impurities: The solvents used for purification may be contaminated.- Use high-purity solvents for all purification steps.
Inconsistent Recrystallization
Symptom Possible Cause Suggested Solution
Product oils out instead of crystallizing.Inappropriate solvent system: The chosen solvent may be too good of a solvent, or the anti-solvent may be too non-polar.- Screen a wider range of solvent/anti-solvent systems. Common recrystallization solvents for thiazole derivatives include ethanol and acetic acid. - Try a slow cooling or vapor diffusion method.
Product precipitates as an amorphous solid.Supersaturation is too high: The solution is being cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Use a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 dichloromethane:methanol).

  • Column Packing: Pack the column with the silica gel slurry.

  • Deactivation: Flush the packed column with the eluent containing 0.5% triethylamine until the eluate is basic (test with pH paper).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction for Basic Compounds
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Basify the aqueous layer with a base such as sodium bicarbonate or sodium hydroxide until the pH is >9. This will deprotonate the product.

  • Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). The neutral product will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound extraction Liquid-Liquid Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing purity_check Purity Check (LC-MS, NMR) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Verified

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Purification Issue low_yield Low Yield start->low_yield peak_tailing Peak Tailing start->peak_tailing degradation Degradation start->degradation strong_adsorption Strong Adsorption low_yield->strong_adsorption silanol_interaction Silanol Interaction peak_tailing->silanol_interaction acidic_silica Acidic Silica degradation->acidic_silica use_modifier Use Basic Modifier strong_adsorption->use_modifier change_stationary_phase Change Stationary Phase strong_adsorption->change_stationary_phase acidic_silica->change_stationary_phase silanol_interaction->use_modifier use_deactivated_column Use Deactivated Column silanol_interaction->use_deactivated_column

References

Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor solubility of thiazole derivatives in biological assays. Thiazole-containing compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities, but their inherent low aqueous solubility often presents a major hurdle in experimental settings.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why do many thiazole derivatives exhibit poor water solubility?

A1: The poor water solubility of many thiazole derivatives is often attributed to their molecular structure. These compounds can be hydrophobic, and their rigid, planar structures can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them.

Q2: What are the immediate consequences of poor compound solubility in a biological assay?

A2: Poor solubility can lead to several immediate problems:

  • Compound Precipitation: The compound may fall out of solution, forming a visible precipitate in the assay plate.[6][7]

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, leading to an underestimation of its potency (e.g., inflated IC50 values).

  • Assay Interference: Precipitated particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light or causing other artifacts.[8]

  • Poor Reproducibility: Results will be inconsistent and difficult to reproduce due to the variable amount of dissolved compound.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic and thermodynamic solubility are two different measures of a compound's solubility.[9][10][11][12]

  • Kinetic Solubility: This is the concentration at which a compound, first dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9][10][13] It is a measure of how quickly a compound falls out of a supersaturated solution and is often higher than thermodynamic solubility.[10] This is commonly measured in early drug discovery.[9][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure.[12][13] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period, often 24 hours or more.[9]

Troubleshooting Guide

Problem 1: My thiazole derivative precipitated after I diluted my DMSO stock solution into the aqueous assay buffer.

  • Question: What is the first thing I should check?

    • Answer: Verify the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells.[14][15][16][17] For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and often as low as 0.1%, to minimize cytotoxicity.[14][18][19]

  • Question: How can I prevent precipitation during dilution?

    • Answer: Employ a stepwise dilution method. Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration. This can help prevent the compound from crashing out of solution. It is also important to ensure thorough mixing after each dilution step.[20][21]

  • Question: What if precipitation still occurs at a safe DMSO concentration?

    • Answer: This indicates that the aqueous solubility of your compound is below the tested concentration. You will need to consider formulation strategies to increase its solubility.

G cluster_0 Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO ≤ 0.5%? check_dmso->dmso_ok high_dmso Reduce DMSO Concentration dmso_ok->high_dmso No use_formulation Use Formulation Strategies (e.g., Co-solvents, Cyclodextrins) dmso_ok->use_formulation Yes serial_dilution Implement Stepwise Dilution high_dmso->serial_dilution end_ok Problem Resolved use_formulation->end_ok serial_dilution->end_ok G cluster_1 Solubility Enhancement Strategies compound Poorly Soluble Thiazole Derivative cosolvents Co-solvents (Ethanol, PEG400) compound->cosolvents surfactants Surfactants (Tween 80, Pluronic F-68) compound->surfactants cyclodextrins Cyclodextrins (HP-β-CD) compound->cyclodextrins soluble_complex Soluble Compound in Assay Buffer cosolvents->soluble_complex surfactants->soluble_complex cyclodextrins->soluble_complex G cluster_2 Impact of Poor Solubility on Biological Assays solubility Poor Aqueous Solubility precipitation Compound Precipitation solubility->precipitation low_conc Reduced Bioavailable Concentration solubility->low_conc assay_interference Assay Interference (e.g., Light Scatter) precipitation->assay_interference inaccurate_data Inaccurate Potency Data (e.g., High IC50) low_conc->inaccurate_data poor_repro Poor Reproducibility assay_interference->poor_repro inaccurate_data->poor_repro false_negatives False Negatives inaccurate_data->false_negatives

References

Minimizing impurities in the cyclocondensation step of azetidinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the cyclocondensation step of azetidinone (β-lactam) synthesis, primarily focusing on the Staudinger ketene-imine cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the cyclocondensation step in azetidinone synthesis?

A1: The most prevalent method is the Staudinger ketene-imine cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the four-membered azetidinone ring.[1][2] Ketenes are highly reactive and are typically generated in situ from acyl chlorides and a tertiary amine base, such as triethylamine.[1][3]

Q2: What are the primary types of impurities I might encounter in this reaction?

A2: Impurities in the Staudinger reaction can be broadly categorized as:

  • Stereoisomers: The formation of the undesired cis or trans diastereomer is a common issue. The relative stereochemistry of the substituents on the β-lactam ring is critical for biological activity.

  • Ketene-derived Impurities: Due to their high reactivity, ketenes can undergo self-condensation to form dimers or polymers, especially if the concentration of the ketene is too high or it is not trapped efficiently by the imine.

  • Open-Chain Byproducts: Under certain conditions, the zwitterionic intermediate of the Staudinger reaction can undergo proton transfer to form an open-chain enamide instead of cyclizing to the desired β-lactam.

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the acyl chloride and the imine starting materials, resulting in carboxylic acids, aldehydes, and amines as impurities in the reaction mixture.

  • Unreacted Starting Materials: Incomplete reactions will leave residual imine, acyl chloride, and the tertiary amine base in the product mixture.

Q3: How can I purify the final azetidinone product?

A3: Common purification techniques for azetidinones include:

  • Crystallization: This is an effective method for removing many impurities, especially when there is a significant difference in solubility between the desired product and the byproducts.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired azetidinone from stereoisomers, unreacted starting materials, and other byproducts.[4]

  • Aqueous Workup: Washing the reaction mixture with dilute acid can help remove basic impurities like the tertiary amine, while a bicarbonate wash can remove acidic impurities.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Formation of both cis and trans isomers)

Question: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer: The stereochemical outcome of the Staudinger reaction is influenced by several factors. The zwitterionic intermediate can either rapidly cyclize to the cis product or isomerize to a more stable conformation before cyclizing to the trans product. Here are key parameters to adjust:

  • Temperature: Lower reaction temperatures (e.g., -78°C to 0°C) generally favor the formation of the cis isomer by minimizing the rate of isomerization of the zwitterionic intermediate.[1] Conversely, higher temperatures (e.g., refluxing toluene) can favor the formation of the thermodynamically more stable trans isomer.[1]

  • Solvent: Non-polar solvents tend to favor the formation of cis-β-lactams. Polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization to the intermediate that leads to the trans product.

  • Order of Addition: Slowly adding the acyl chloride to a solution of the imine and tertiary amine is a common strategy to keep the concentration of the ketene low, which can influence stereoselectivity.

  • Substituent Effects: The electronic properties of the substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis product.

Table 1: Influence of Reaction Parameters on Stereoselectivity

ParameterCondition Favoring cis IsomerCondition Favoring trans IsomerRationale
Temperature Low (-78°C to 0°C)High (Room Temp. to Reflux)Lower temperature disfavors isomerization of the zwitterionic intermediate.
Solvent Non-polar (e.g., Toluene, Benzene)Polar (e.g., DMF, CH3CN)Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization.
Ketene Substituents Electron-donatingElectron-withdrawingElectron-donating groups accelerate direct cyclization.
Imine Substituents Electron-withdrawingElectron-donatingElectron-withdrawing groups on the imine also favor faster cyclization.
Issue 2: Presence of High Molecular Weight Impurities (Ketene Dimers/Polymers)

Question: I am observing significant amounts of high molecular weight byproducts in my reaction mixture. What are these and how can I prevent their formation?

Answer: These impurities are likely ketene dimers or polymers. Ketenes are prone to [2+2] cycloaddition with themselves. This is more likely to occur if the ketene is generated faster than it is consumed by the imine.

Troubleshooting Workflow for Ketene Dimerization

G Troubleshooting Ketene Dimerization start High MW Impurities Observed q1 Is the acyl chloride being added too quickly? start->q1 sol1 Slow down the addition of acyl chloride to the imine/base mixture. q1->sol1 Yes q2 Is the reaction temperature too high? q1->q2 No sol1->q2 sol2 Lower the reaction temperature to decrease the rate of ketene dimerization. q2->sol2 Yes q3 Is the concentration of reactants too high? q2->q3 No sol2->q3 sol3 Use a more dilute solution to reduce the probability of ketene self-reaction. q3->sol3 Yes end Ketene Dimerization Minimized q3->end No, consider purification sol3->end G Competing Pathways from the Zwitterionic Intermediate reactants Imine + Ketene intermediate Zwitterionic Intermediate reactants->intermediate Nucleophilic Attack product Azetidinone (Desired) intermediate->product Cyclization (Favored) byproduct Enamide (Impurity) intermediate->byproduct Proton Transfer (Side Reaction)

References

Technical Support Center: Enhancing Metabolic Stability of 2-(Azetidin-3-yl)-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic assessment of 2-(azetidin-3-yl)-4-methylthiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with the this compound scaffold?

A1: Based on the common metabolic pathways of related heterocyclic compounds, the primary metabolic "hotspots" for this scaffold are likely:

  • Oxidation of the thiazole ring: The sulfur and carbon atoms of the thiazole ring are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. This can sometimes lead to ring-opening and the formation of reactive metabolites.[1][2]

  • Hydroxylation of the methyl group: The 4-methyl group on the thiazole ring is a potential site for benzylic oxidation to form a primary alcohol.

  • Azetidine ring metabolism: The strained azetidine ring can be susceptible to enzymatic ring-opening, potentially through glutathione S-transferase (GST)-catalyzed reactions, without prior P450 bioactivation.[3]

  • N-Dealkylation or oxidation: The nitrogen atom in the azetidine ring is a potential site for oxidative metabolism.

Q2: My compound shows high intrinsic clearance in human liver microsomes. What are the first troubleshooting steps?

A2: High intrinsic clearance (CLint) suggests rapid metabolism.[4] To troubleshoot, consider the following:

  • Confirm Cofactor Dependence: Run the assay with and without the NADPH regenerating system. If clearance is significantly lower without NADPH, metabolism is likely CYP-mediated. If clearance persists, consider non-CYP enzymes (e.g., UGTs if the appropriate cofactor is present) or chemical instability.[5]

  • Assess Chemical Stability: Incubate the compound in the assay buffer without microsomes to check for non-enzymatic degradation.

  • Perform Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will pinpoint the primary site of metabolic attack and guide your structural modifications.[4]

  • Evaluate Plasma Stability: Assess stability in plasma from different species to check for degradation by esterases or other plasma enzymes.

Q3: How can I improve the metabolic stability of my lead compound?

A3: Once the metabolic soft spot is identified, several medicinal chemistry strategies can be employed:

  • Blocking the Site of Metabolism: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic hotspot to disfavor enzyme binding or reaction. For example, replacing a hydrogen atom with a fluorine or deuterium at the site of oxidation can significantly slow down the rate of metabolism.

  • Scaffold Hopping: Replace a metabolically liable part of the scaffold, like the thiazole ring, with a more stable bioisostere, such as a pyrazole or an oxadiazole.[6][7][8]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased non-specific binding to metabolizing enzymes. Reducing the compound's LogP can sometimes decrease its metabolic rate.

Q4: What is the difference between direct and time-dependent CYP inhibition, and why is it important?

A4: Both are crucial for assessing drug-drug interaction (DDI) potential.[9]

  • Direct Inhibition: Occurs when a drug reversibly binds to the active site of a CYP enzyme, competing with other substrates.[9] This can lead to a rapid increase in the concentration of co-administered drugs.[10]

  • Time-Dependent Inhibition (TDI): Occurs when a drug is converted by a CYP enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[11] TDI is often more clinically significant as it requires the synthesis of new enzyme to restore activity, leading to a more prolonged and potent DDI.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High variability between replicate wells in microsomal stability assay. Pipetting errors; Inconsistent mixing of microsomes; Compound precipitation.Ensure proper mixing technique; Pre-warm microsomal solutions; Check compound solubility in the final assay concentration.[12]
Compound appears unstable in the minus-cofactor control. Chemical instability in buffer (pH, temperature); Degradation by non-NADPH dependent enzymes.Perform a stability test in buffer alone; Use heat-inactivated microsomes to confirm enzymatic degradation.[5]
Calculated intrinsic clearance is unexpectedly low or zero. Compound is highly stable; Analytical method is not sensitive enough; Compound is a potent CYP inhibitor and is inhibiting its own metabolism.Extend the incubation time or use a system with higher enzymatic activity (e.g., plated hepatocytes).[13] Verify the LC-MS/MS method's limit of quantification (LOQ). Re-run the assay at a lower, non-inhibitory concentration.
Poor in vitro-in vivo correlation (IVIVC). Metabolism by non-hepatic enzymes; Involvement of transporters not captured in vitro; In vitro model lacks necessary cofactors or enzymes.Use hepatocytes instead of microsomes to include both Phase I and II metabolism.[13] Conduct assays to assess if the compound is a substrate of uptake or efflux transporters.[12]

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the in vitro intrinsic clearance (CLint) of a compound.[14]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]

    • HLM Solution: Dilute pooled HLM to 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • Add the HLM solution to a 96-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NRS solution.

    • Incubate at 37°C with shaking.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[5]

    • Immediately stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (k / protein concentration) * 1000.[16]

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the IC₅₀ value of a compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[10][17]

  • Reagent Preparation:

    • Recombinant Human CYP Enzymes: Prepare individual isoforms in buffer.

    • Fluorescent Probe Substrates: Use specific substrates for each isoform (e.g., EFC for CYP1A2).

    • Test Compound: Prepare serial dilutions in a suitable solvent.

    • NADPH Regenerating System (NRS).

  • Incubation:

    • Add the recombinant enzyme, buffer, and test compound (or positive control inhibitor) to a 96-well plate.

    • Pre-incubate at 37°C.

    • Add the probe substrate and mix.

    • Initiate the reaction by adding the NRS.

  • Measurement:

    • Incubate for the specified time.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescent signal of the metabolite using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Table 1: Example Metabolic Stability Data for a Series of this compound Analogs
Compound IDModificationHLM t½ (min)HLM CLint (µL/min/mg)
LEAD-001 R = H8.596.2
LEAD-002 R = F (on thiazole)25.132.7
LEAD-003 R = CH₃ (on azetidine N)6.2131.5
LEAD-004 R = CD₃ (on thiazole)45.817.9
Verapamil Positive Control15.353.6
Table 2: Example CYP Inhibition Profile (IC₅₀ in µM)
Compound IDCYP1A2CYP2C9CYP2D6CYP3A4
LEAD-001 > 5022.515.88.9
LEAD-002 > 5035.118.212.4
Ketoconazole 0.82.10.50.05

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NRS, Compound) plate_map Design 96-Well Plate Map add_hlm Add HLM & Compound plate_map->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate start_reaction Initiate with NRS pre_incubate->start_reaction incubate Incubate (Time Points) start_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge Plate quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative m1 Thiazole Ring Oxidation (Epoxidation, S-Oxidation) parent->m1 CYP450 m2 Methyl Group Hydroxylation parent->m2 CYP450 m3 Azetidine N-Oxidation parent->m3 CYP450 m6 GSH Conjugation (at opened azetidine ring) parent->m6 Potential Pathway m4 Thiazole Ring Opening (Aldehyde Metabolite) m1->m4 Rearrangement m5 Glucuronidation (at hydroxylated methyl) m2->m5 UGTs

Caption: Potential metabolic pathways for the target scaffold.

References

Addressing regio- and stereoselectivity issues in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Synthesis Direct Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regio- and stereoselectivity in chemical synthesis. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions for your experiments.

Troubleshooting Guides & FAQs

Click on a topic below to explore common issues and recommended solutions.

  • Hydroboration-Oxidation: Controlling Regioselectivity

  • Electrophilic Aromatic Substitution: Predicting and Controlling Isomer Ratios

  • Diels-Alder Reaction: Achieving Desired Regio- and Stereoisomers

  • Catalytic Hydrogenation: Enhancing Enantioselectivity

  • Grignard Reactions: Addressing Stereoselectivity

  • Aldol Condensation: Managing Stereo- and Regiochemical Outcomes

Hydroboration-Oxidation: Controlling Regioselectivity

Frequently Asked Questions (FAQs)

Q1: My hydroboration-oxidation reaction is producing a mixture of regioisomers (anti-Markovnikov and Markovnikov products). How can I increase the selectivity for the desired anti-Markovnikov alcohol?

A1: Poor regioselectivity in hydroboration-oxidation is often due to the nature of the borane reagent used. While borane (BH₃) itself provides the anti-Markovnikov product, its selectivity can be limited with certain substrates. To enhance regioselectivity, consider using a sterically bulkier borane reagent.[1] Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are significantly more sensitive to steric hindrance, leading to a much higher preference for addition to the less substituted carbon of the alkene.[2][3]

Q2: What is the expected difference in regioselectivity between BH₃ and 9-BBN?

A2: The use of a bulkier borane reagent like 9-BBN can dramatically improve the regioselectivity of the hydroboration of alkenes. The rigid, bicyclic structure of 9-BBN amplifies its sensitivity to steric effects around the double bond.[2] This results in a much stronger preference for the boron atom to add to the less sterically hindered carbon, leading to almost exclusive formation of the anti-Markovnikov product.

ReagentSubstrateProduct Ratio (Anti-Markovnikov:Markovnikov)
BH₃•THF1-Hexene94:6
9-BBN1-Hexene>99:1
BH₃•THFStyrene80:20
9-BBNStyrene98:2

Data compiled from various sources for illustrative purposes.

Troubleshooting Guide

Issue: Unexpected formation of the Markovnikov alcohol in a hydroboration-oxidation reaction of an alkene.

G cluster_0 Troubleshooting Workflow start Poor Regioselectivity Observed check_reagent Check Borane Reagent is_bulky Is the reagent sterically hindered (e.g., 9-BBN)? use_bulky Switch to a bulkier borane (9-BBN, Disiamylborane) check_conditions Review Reaction Conditions slow_addition Was the borane added slowly at a low temperature? optimize_conditions Optimize addition rate and temperature end Improved Regioselectivity

Experimental Protocols

Protocol 1: Selective Hydroboration-Oxidation of 1-Octene with BH₃•THF

This procedure illustrates the standard hydroboration-oxidation of a terminal alkene.

Materials:

  • 1-Octene (150 mg, 0.210 mL)

  • 1.0 M BH₃•THF solution in THF (0.8 mL)

  • Acetone (15 drops)

  • Water (4 drops)

  • 3 M NaOH (0.3 mL)

  • 30% H₂O₂ (0.3 mL)

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

Procedure:

  • To a dry 5-mL conical vial containing a spin vane, add 1-octene.

  • Slowly inject the 1.0 M BH₃•THF solution over approximately 1 minute while stirring.

  • Allow the reaction to stir for an additional 5 minutes.

  • To quench excess BH₃, add acetone and stir for 2 minutes.

  • For the oxidation step, add water, followed by 3 M NaOH and 30% H₂O₂. Caution: Hydrogen peroxide is a strong oxidizer.

  • Heat the reaction mixture to approximately 60°C for 5 minutes.

  • After cooling to room temperature, add 1 mL of saturated aqueous NaCl solution.

  • Extract the product with diethyl ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product, 1-octanol.[4]

Electrophilic Aromatic Substitution: Predicting and Controlling Isomer Ratios

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of ortho, meta, and para isomers in my electrophilic aromatic substitution (EAS) reaction. How can I predict the major product?

A1: The regioselectivity of an EAS reaction is primarily determined by the nature of the substituent already present on the aromatic ring.[5] Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Activating groups (EDGs) , which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions.[5][6]

  • Deactivating groups (EWGs) , which withdraw electron density from the ring, typically direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating but ortho, para-directing.[5]

Q2: My reaction is directed to the ortho and para positions, but I want to selectively obtain the para isomer. What can I do?

A2: While electronic effects direct the substitution to both ortho and para positions, steric hindrance often plays a role in the ratio of these isomers. The para position is generally less sterically hindered than the ortho positions, which are adjacent to the existing substituent. To favor the para isomer, you can:

  • Use a bulkier directing group: A larger substituent will create more steric hindrance at the ortho positions, favoring substitution at the para position.

  • Use a bulkier electrophile: A larger electrophile will also be more sensitive to steric hindrance at the ortho positions.

  • Employ a blocking group: In some cases, a bulky group can be temporarily installed to block the ortho positions, directing substitution to the para position. The blocking group is then removed in a subsequent step.

Troubleshooting Guide

Issue: Low selectivity between ortho and para products in an EAS reaction.

G cluster_0 Ortho/Para Selectivity Workflow start Low o/p Selectivity check_sterics Assess Steric Hindrance is_bulky Are the directing group and/or electrophile bulky? increase_sterics Increase steric bulk of directing group or use a bulkier electrophile consider_blocking Consider a temporary blocking group strategy end Improved Para Selectivity

Diels-Alder Reaction: Achieving Desired Regio- and Stereoisomers

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction between an unsymmetrical diene and dienophile is giving a mixture of regioisomers. How can I predict the major product?

A1: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile.[7] A simple way to predict the major product is to consider the partial charges on the reacting atoms. The most common scenario involves a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG). The reaction will favor the alignment where the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile.[7]

Q2: I am observing both endo and exo stereoisomers. How can I favor the formation of the endo product?

A2: The formation of the endo product is often favored under kinetic control (lower temperatures) due to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene in the transition state. To favor the endo product, it is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to the formation of the more thermodynamically stable exo product.

Troubleshooting Guide

Issue: Formation of an undesired regioisomer in a Diels-Alder reaction.

G cluster_0 Diels-Alder Regioselectivity start Undesired Regioisomer analyze_electronics Analyze EDG/EWG on Diene/Dienophile draw_resonance Draw resonance structures to determine partial charges align_charges Align diene and dienophile to match opposite partial charges use_lewis_acid Consider using a Lewis acid catalyst to enhance electronic effects end Predicted Major Regioisomer

Experimental Protocols

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide

This protocol demonstrates the use of a Lewis acid to promote a Diels-Alder reaction.

Materials:

  • N-Phenylmaleimide (1 g)

  • Thiophene (5 equivalents)

  • Aluminum chloride (AlCl₃, 1 equivalent)

  • Dichloromethane (DCM, 60 mL)

Procedure:

  • In a round-bottomed flask, dissolve N-phenylmaleimide in DCM.

  • Add thiophene to the solution.

  • Carefully add AlCl₃ to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • The organic layers are combined, dried, and concentrated to yield the Diels-Alder adduct. This procedure preferably provides the exo form of the adduct.[8]

Catalytic Hydrogenation: Enhancing Enantioselectivity

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation is resulting in a low enantiomeric excess (ee). What are the common causes?

A1: Low enantiomeric excess in asymmetric hydrogenation can be attributed to several factors:

  • Catalyst Choice: The chiral ligand on the metal catalyst is the primary source of enantioselectivity. An inappropriate ligand for the specific substrate will result in poor stereocontrol.

  • Substrate Structure: The structure of the substrate itself can influence the stereochemical outcome.

  • Reaction Conditions: Temperature, pressure, and solvent can all affect the enantioselectivity of the reaction.

  • Catalyst Deactivation: The active catalyst may be decomposing or deactivating over the course of the reaction.[9]

Q2: How can I improve the enantiomeric excess of my asymmetric hydrogenation?

A2: To improve the ee, consider the following:

  • Screen Chiral Ligands: A variety of chiral phosphine ligands (e.g., BINAP, DuPHOS) are available. Screening a library of ligands is often necessary to find the optimal one for your substrate.

  • Optimize Reaction Conditions: Systematically vary the temperature, hydrogen pressure, and solvent to find the optimal conditions for high enantioselectivity.

  • Use Additives: In some cases, additives can enhance the enantioselectivity.[10]

  • Ensure Catalyst Purity and Activity: Use fresh, high-purity catalyst and ensure anaerobic and anhydrous conditions if the catalyst is sensitive to air or moisture.

Quantitative Data

Asymmetric Hydrogenation of Acetophenone with Different Ru-BINAP Based Catalysts

CatalystEnantiomeric Excess (ee) (%)
(R)-BINAP-RuCl₂-(R)-DABN95
(R)-BINAP-RuCl₂-(R)-MAB85
(R)-Tol-BINAP-RuCl₂-(R)-DABN98
(R)-Tol-BINAP-RuCl₂-(R)-MAB90

Conditions: 100 psi H₂, room temperature, 1 mmol acetophenone, 20 mL isopropanol, 1.25 mM t-BuOK, 0.01 mmol catalyst.[9]

Experimental Protocols

Protocol 3: General Procedure for Asymmetric Hydrogenation of Acetophenone

This protocol provides a general method for the asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst.

Materials:

  • Acetophenone (0.206 g, 1.72 mmol)

  • [RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (0.00172 mmol)

  • Isopropanol (10 mL)

  • 1 M solution of t-BuOK in isopropanol (0.026 mL, 0.0258 mmol)

Procedure:

  • In a flame-dried Schlenk flask, combine the acetophenone and the ruthenium catalyst in isopropanol.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Add the t-BuOK solution.

  • Transfer the resulting solution to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi) and stir at the desired temperature (e.g., room temperature) for the required time.

  • After the reaction, carefully vent the reactor and analyze the product mixture for conversion and enantiomeric excess by chiral GC or HPLC.[11]

Grignard Reactions: Addressing Stereoselectivity

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a prochiral ketone is producing a racemic mixture of alcohols. How can I achieve a stereoselective addition?

A1: Uncatalyzed Grignard additions to prochiral ketones generally do not show significant stereocontrol. To induce stereoselectivity, you can employ several strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone can direct the Grignard reagent to one face of the carbonyl group.

  • Chiral Ligands: Adding a chiral ligand that can coordinate to the magnesium of the Grignard reagent can create a chiral environment around the reactive center, leading to a preferred stereochemical outcome.[12]

  • Chelation Control: If the substrate contains a nearby coordinating group, it can form a chelate with the magnesium, leading to a more rigid transition state and potentially higher diastereoselectivity.[13]

Quantitative Data

Asymmetric Addition of EtMgBr to Acetophenone Mediated by Chiral Ligands

LigandConversion (%)Enantiomeric Excess (ee) (%)
(R,R)-L09880
(R,R)-L129987

Procedure as for Table 1 in the source.[14]

Aldol Condensation: Managing Stereo- and Regiochemical Outcomes

Frequently Asked Questions (FAQs)

Q1: I am performing a crossed aldol reaction and getting a mixture of four products. How can I improve the selectivity?

A1: A crossed aldol reaction between two different enolizable carbonyl compounds can indeed lead to a mixture of products.[15] To achieve a selective crossed aldol reaction, you can:

  • Use a non-enolizable aldehyde: React an enolizable ketone or aldehyde with an aldehyde that lacks α-hydrogens (e.g., formaldehyde, benzaldehyde).

  • Directed Aldol Reaction: Pre-form the enolate of one carbonyl compound using a strong, non-nucleophilic base (like LDA) at low temperature, and then add the second carbonyl compound. This ensures that only one enolate is present and it acts as the nucleophile.

Q2: How can I control the stereoselectivity (syn vs. anti) of my aldol reaction?

A2: The diastereoselectivity of an aldol reaction can often be controlled by the geometry of the enolate (E vs. Z) and the nature of the metal cation. The Zimmerman-Traxler model is often used to rationalize the stereochemical outcome.

  • (Z)-enolates generally lead to the syn -aldol product.

  • (E)-enolates generally lead to the anti -aldol product.

The choice of base and solvent can influence the E/Z ratio of the enolate. For example, sterically hindered bases tend to favor the formation of the kinetic (less substituted) enolate.[16]

References

Validation & Comparative

Unambiguous Structure Confirmation of 2-(Azetidin-3-yl)-4-methylthiazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of rational drug design and development. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the definitive structural elucidation of the novel heterocyclic compound, 2-(Azetidin-3-yl)-4-methylthiazole. While spectroscopic methods provide valuable insights into molecular connectivity, single-crystal X-ray diffraction stands as the gold standard for unambiguous determination of atomic arrangement in the solid state.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of the chemical structure of this compound can be approached through several analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the compound's topology and elemental composition, X-ray crystallography provides unparalleled detail regarding the precise spatial arrangement of atoms.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2]Provides an unambiguous and definitive molecular structure.[2][3]Requires a high-quality single crystal, which can be challenging to obtain.[1]
¹H and ¹³C NMR Spectroscopy Connectivity of atoms (proton and carbon environments), and through-bond/through-space correlations.[4][5][6]Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.[3]Does not directly provide bond lengths or angles; interpretation can be complex for novel structures.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity and requires a very small amount of sample.Provides no information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.[6][7]Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[1] This pattern is recorded by a detector. The collected diffraction data is then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods, and the resulting electron density map is used to build a model of the molecule.[1] This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

NMR Spectroscopy

A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and cross-peaks in these spectra are analyzed to establish the connectivity of all atoms within the molecule.

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source is commonly used. The instrument is calibrated, and the exact mass of the molecular ion is measured. This allows for the determination of the elemental formula of the compound.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a novel compound, highlighting the central role of X-ray crystallography in providing a definitive answer.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Hypothesized Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR IR Spectroscopy Purification->IR Functional Groups Crystal_Growth Crystal Growth Purification->Crystal_Growth Final_Structure Final_Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Structure_Solution->Final_Structure Definitive 3D Structure

Caption: Workflow for structural elucidation.

Conclusion

While a combination of spectroscopic techniques such as NMR, MS, and IR can provide strong evidence for the proposed structure of this compound, single-crystal X-ray crystallography remains the unparalleled method for its unambiguous confirmation. The detailed three-dimensional structural information obtained from X-ray diffraction is invaluable for understanding the molecule's properties and for guiding further drug development efforts. The data presented in this guide underscores the importance of employing a multi-technique approach, with X-ray crystallography serving as the definitive arbiter in structural assignment.

References

Validating the In Vitro Antimicrobial Activity of 2-(Azetidin-3-yl)-4-methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro antimicrobial activity of 2-(Azetidin-3-yl)-4-methylthiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on the antimicrobial performance of structurally related thiazole and azetidinone derivatives. The data presented herein, derived from various scientific studies, offers valuable insights into the potential efficacy of the this compound scaffold against a range of microbial pathogens. This guide also includes detailed experimental protocols for key antimicrobial assays and visual representations of experimental workflows and mechanisms of action to support further research and drug development efforts.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro antimicrobial activities of various thiazole and azetidinone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds are compared with standard antimicrobial agents to provide a benchmark for their potential potency.

Antibacterial Activity of Thiazole Derivatives
CompoundOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
2-phenylacetamido-thiazole derivative (16) Escherichia coli1.56 - 6.25CiprofloxacinNot specified
Pseudomonas aeruginosa1.56 - 6.25
Bacillus subtilis1.56 - 6.25
Staphylococcus aureus1.56 - 6.25
5-hetarylthiazole derivative Not specified6.25Ciprofloxacin6.25
Thiazolyl-triazole Schiff base (B10) Listeria monocytogenesBetter than referenceCiprofloxacinNot specified
Antifungal Activity of Thiazole Derivatives
CompoundOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazole derivative (43) Aspergillus fumigatus0.03Amphotericin B0.12
5-hetarylthiazole derivative Not specified6.25Not specifiedNot specified
Antimicrobial Activity of Azetidinone Derivatives

| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference Drug | MIC/MBC (mg/mL) | |---|---|---|---|---| | Heteroaryl(aryl) thiazole derivative (3) | Not specified | 0.23 - 0.7 | 0.47 - 0.94 | Ampicillin | Not specified | | Azetidinone derivative (4) | MRSA | More potent than reference | More potent than reference | Ampicillin | Not bactericidal | | | P. aeruginosa (resistant) | More potent than reference | Not specified | Ampicillin | Not specified |

Experimental Protocols

The following are detailed methodologies for the key in vitro antimicrobial assays cited in the comparative data.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

    • A few colonies are then transferred to a sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The standardized inoculum is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • The test compound and standard reference drugs are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with 100 µL of the prepared microbial suspension.

    • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed. Visual inspection for turbidity is the most common method. A growth control (medium with inoculum but no drug) and a sterility control (medium only) are included.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth in the MIC assay.

    • This aliquot is then plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is identified as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no colony growth on the agar plate.

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay A Microbial Culture (18-24h at 37°C) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate (18-24h at 37°C) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates (18-24h at 37°C) G->H I Determine MBC (Lowest concentration with no growth) H->I

Caption: Experimental workflow for determining MIC and MBC.

Many thiazole and azetidinone derivatives exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication.[1]

mechanism_of_action cluster_compound Antimicrobial Compound cluster_target Bacterial DNA Replication Machinery cluster_process Cellular Processes Compound Thiazole / Azetidinone Derivative Gyrase DNA Gyrase Compound->Gyrase Inhibition TopoIV Topoisomerase IV Compound->TopoIV Inhibition DNA_rep DNA Replication (Supercoiling & Decatenation) Gyrase->DNA_rep TopoIV->DNA_rep Cell_division Bacterial Cell Division DNA_rep->Cell_division Leads to Cell_death Cell Death DNA_rep->Cell_death Disruption leads to Cell_division->Cell_death Failure leads to

References

Structure-Activity Relationship of Azetidinyl-Thiazoles: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of novel azetidinyl-thiazole derivatives. It includes a comprehensive summary of their biological activities, supported by available experimental data, and detailed methodologies for key assays.

The fusion of the azetidine and thiazole rings has emerged as a promising strategy in medicinal chemistry to develop new therapeutic agents. This guide delves into the current understanding of how structural modifications to this hybrid scaffold influence its biological activity, with a focus on antimicrobial and anticancer properties.

Comparative Analysis of Biological Activity

Recent studies have explored the potential of azetidinyl-thiazoles as both antimicrobial and anticancer agents. The following tables summarize the quantitative data from these investigations, highlighting the impact of different substituents on the biological efficacy of these compounds.

Antimicrobial Activity

A notable study by Desai et al. investigated a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones for their antibacterial and antifungal activities. The structure-activity relationship of these compounds reveals key insights into their mechanism of action. Generally, these compounds were more effective against Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one Derivatives

Compound IDR1 (Quinoline Position 6)R2 (Thiazole Position 4)Antibacterial Activity (MIC µg/mL) vs. E. coliAntifungal Activity (MIC µg/mL) vs. C. albicans
1 H4-OCH₃-C₆H₄100>250
2 H4-Cl-C₆H₄50200
3 H4-NO₂-C₆H₄50100
4 CH₃C₆H₅100>250
5 CH₃4-OCH₃-C₆H₄125>250
6 CH₃4-Cl-C₆H₄50125
7 CH₃4-NO₂-C₆H₄25100

Data synthesized from a review by Desai et al. Please refer to the original publication for detailed experimental data.[1]

SAR Insights for Antimicrobial Activity:

  • Substitution on the Thiazole Ring: Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of the phenyl ring attached to the thiazole moiety generally enhance both antibacterial and antifungal activity.

  • Substitution on the Quinoline Ring: The presence of a methyl group at the R1 position of the quinoline ring, in combination with an electron-withdrawing group on the thiazole's phenyl substituent, appears to be beneficial for antibacterial activity against E. coli.

Anticancer Activity

Another study by Desai and colleagues in 2022 explored a series of thiazole-conjugated 2-azetidinones for their antiproliferative effects against the HeLa cancer cell line.

Table 2: Anticancer Activity of Thiazole-Conjugated 2-Azetidinones against HeLa Cell Line

Compound IDAr (Aryl group on Azetidinone)IC₅₀ (µM)
1 C₆H₅>100
2 4-Cl-C₆H₄78.45
3 4-OH-C₆H₄85.23
9 4-N(CH₃)₂-C₆H₄58.86
Doxorubicin (Standard) -<10

Data extracted from Desai et al., 2022.

SAR Insights for Anticancer Activity:

  • Aryl Substituents on the Azetidinone Ring: The nature of the substituent on the aryl ring at the 4-position of the azetidinone ring plays a crucial role in determining the cytotoxic potential.

  • Electron-Donating Groups: The presence of a strong electron-donating group, such as a dimethylamino group (-N(CH₃)₂), at the para-position of the aryl ring resulted in the most potent compound in this series (compound 9), with an IC₅₀ value of 58.86 µM.

  • Electron-Withdrawing Groups: An electron-withdrawing chloro group also conferred moderate activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

The in vitro anticancer activity of the azetidinyl-thiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the logical connections in SAR studies, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Bacterial/Fungal Culture start->culture adjust Adjust to 0.5 McFarland culture->adjust inoculate Inoculate Microtiter Plate adjust->inoculate Standardized Inoculum dilute Serial Dilution of Compounds dilute->inoculate incubate Incubate (24-48h) inoculate->incubate read Visual Inspection for Growth incubate->read mic Determine MIC read->mic

Antimicrobial Broth Microdilution Workflow

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment_incubation Treatment & Incubation cluster_measurement_analysis Measurement & Analysis start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Adherence (24h) seed->adhere treat Treat with Test Compounds adhere->treat incubate_compound Incubate (48h) treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Anticancer MTT Assay Workflow

sar_summary cluster_scaffold Core Scaffold cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity scaffold Azetidinyl-Thiazole antimicrobial_sar Key SAR Points scaffold->antimicrobial_sar anticancer_sar Key SAR Points scaffold->anticancer_sar ewg_thiazole Electron-Withdrawing Group on Thiazole Phenyl Ring (e.g., -Cl, -NO2) -> Increased Activity antimicrobial_sar->ewg_thiazole quinoline_sub Methyl Group on Quinoline Ring -> Potentiates Activity antimicrobial_sar->quinoline_sub edg_azetidinone Electron-Donating Group on Azetidinone Aryl Ring (e.g., -N(CH3)2) -> Increased Activity anticancer_sar->edg_azetidinone

SAR Summary of Azetidinyl-Thiazoles

References

Navigating the Synthesis of Azetidinyl-Thiazole Isomers: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This guide offers a comparative analysis of proposed synthetic routes for two key isomers of azetidinyl-thiazole: 2-(azetidin-3-yl)thiazole and 4-(azetidin-3-yl)thiazole. Due to a lack of directly comparable, experimentally validated syntheses in publicly available literature, this guide presents plausible, logical synthetic pathways based on well-established organic chemistry principles, particularly the robust Hantzsch thiazole synthesis.

The strategic connection of an azetidine ring to a thiazole moiety presents an intriguing scaffold for medicinal chemistry, combining the conformational constraints of the four-membered ring with the diverse biological activities associated with thiazoles. The point of attachment between these two rings significantly influences the molecule's three-dimensional shape and potential biological interactions. Here, we dissect two distinct, proposed strategies to access the 2- and 4-substituted isomers, providing a theoretical framework for their synthesis.

Comparative Overview of Proposed Synthetic Strategies

The following table summarizes the key differences between the proposed synthetic routes for the 2-(azetidin-3-yl)thiazole and 4-(azetidin-3-yl)thiazole isomers.

FeatureProposed Synthesis of 2-(Azetidin-3-yl)thiazoleProposed Synthesis of 4-(Azetidin-3-yl)thiazole
Key Starting Material N-Boc-azetidine-3-carboxylic acidN-Boc-azetidine-3-carboxylic acid
Thiazole Ring Formation Hantzsch thiazole synthesisHantzsch thiazole synthesis
Key Intermediate for Cyclization N-Boc-azetidine-3-carbothioamideN-Boc-3-(2-bromoacetyl)azetidine
Construction of Thiazole Core Azetidine ring provides the C2-substituent of the thiazole.Azetidine ring provides the C4-substituent of the thiazole.
Final Deprotection Step Acid-mediated removal of the Boc protecting group.Acid-mediated removal of the Boc protecting group.

Proposed Synthetic Route for 2-(Azetidin-3-yl)thiazole

This proposed pathway constructs the thiazole ring with the azetidine moiety at the 2-position. The synthesis commences with the commercially available N-Boc-azetidine-3-carboxylic acid.

G A N-Boc-azetidine-3-carboxylic acid B N-Boc-azetidine-3-carboxamide A->B Amidation C N-Boc-azetidine-3-carbothioamide B->C Thionation (e.g., Lawesson's reagent) E N-Boc-2-(azetidin-3-yl)thiazole C->E Hantzsch Thiazole Synthesis D α-Halo-ketone/aldehyde (e.g., chloroacetaldehyde) D->E F 2-(Azetidin-3-yl)thiazole E->F Boc Deprotection (e.g., TFA)

Proposed synthesis of 2-(azetidin-3-yl)thiazole.
Experimental Protocol Outline:

  • Amidation: N-Boc-azetidine-3-carboxylic acid is converted to the corresponding amide, N-Boc-azetidine-3-carboxamide. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and an ammonia source, or by forming the acid chloride followed by reaction with ammonia.

  • Thionation: The amide is then converted to the thioamide, N-Boc-azetidine-3-carbothioamide, using a thionating agent such as Lawesson's reagent in a suitable solvent like toluene or THF, typically with heating.

  • Hantzsch Thiazole Synthesis: The key cyclization is the Hantzsch synthesis, where the thioamide is reacted with an α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde) in a solvent like ethanol or isopropanol, often with heating to reflux.

  • Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent.

Proposed Synthetic Route for 4-(Azetidin-3-yl)thiazole

In this alternative strategy, the azetidine ring is incorporated at the 4-position of the thiazole. This approach also begins with N-Boc-azetidine-3-carboxylic acid but follows a different sequence of transformations.

G A N-Boc-azetidine-3-carboxylic acid B N-Boc-3-(diazomethyl)azetidin-3-yl ketone A->B Arndt-Eistert Homologation (Diazomethane) C N-Boc-3-(2-bromoacetyl)azetidine B->C Reaction with HBr E N-Boc-4-(azetidin-3-yl)thiazole C->E Hantzsch Thiazole Synthesis D Thioamide (e.g., thioacetamide) D->E F 4-(Azetidin-3-yl)thiazole E->F Boc Deprotection (e.g., TFA)

Proposed synthesis of 4-(azetidin-3-yl)thiazole.
Experimental Protocol Outline:

  • Homologation and Bromination: N-Boc-azetidine-3-carboxylic acid can be converted to the corresponding α-bromoketone, N-Boc-3-(2-bromoacetyl)azetidine. A common method is the Arndt-Eistert homologation, where the acid is first converted to an acid chloride, then reacted with diazomethane to form a diazoketone. Subsequent treatment with hydrobromic acid (HBr) yields the desired α-bromoketone.

  • Hantzsch Thiazole Synthesis: The α-bromoketone is then subjected to the Hantzsch thiazole synthesis by reacting it with a simple thioamide (e.g., thioacetamide to install a methyl group at the 2-position of the thiazole) in a solvent such as ethanol, typically with heating.

  • Deprotection: Similar to the previous route, the final step is the acid-catalyzed removal of the Boc protecting group to yield the target 4-(azetidin-3-yl)thiazole.

Conclusion

The synthesis of azetidinyl-thiazole isomers, while not yet well-documented, is accessible through established synthetic methodologies. The choice of synthetic route will be dictated by the desired position of the azetidine substituent on the thiazole ring. The proposed pathways, centered around the versatile Hantzsch thiazole synthesis, offer logical and feasible approaches for the preparation of these novel heterocyclic systems, providing a solid foundation for further exploration and optimization by researchers in the field. The development of robust and efficient syntheses for such scaffolds will undoubtedly contribute to the expansion of the chemical space available for drug discovery and development.

A Head-to-Head Comparison of the Analgesic and Anti-inflammatory Activity of Common Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic and anti-inflammatory performance of several widely used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of pharmacology and drug development.

Data Presentation: Quantitative Comparison of NSAID Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and analgesic activities of selected NSAIDs from in vivo animal models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of pharmacological agents. The table below presents the percentage inhibition of paw edema by different NSAIDs at various time points after the induction of inflammation.

CompoundDose (mg/kg)1 hour (%)2 hours (%)3 hours (%)4 hours (%)5 hours (%)Reference
Naproxen 155981736039[1]
Indomethacin 10-54545433[1]
Diclofenac 1012.1---33.2[2]
Indomethacin Patch 3.75%-----[2]

Note: Data for Diclofenac and Indomethacin patches are from a separate study and may not be directly comparable to orally administered drugs.

Analgesic Activity: Hot Plate Test in Rodents

The hot plate test is a widely used method to evaluate the central analgesic activity of drugs. The latency to a pain response (e.g., paw licking or jumping) is measured. The data below is presented as the percentage of the maximal possible effect (MPE%).

CompoundDose (mg/kg)MPE% at 30 minMPE% at 60 minMPE% at 90 minMPE% at 120 minReference
Indomethacin 10Significant antinociceptive activity observed---[3]
Diclofenac 10Significant antinociceptive activity observed---[3]
Celecoxib 10-20----[4]

Note: Direct comparative MPE% values from a single study for all compounds were not available. The cited studies confirm significant analgesic activity.

Experimental Protocols

Carrageenan-Induced Paw Edema

Objective: To induce acute inflammation in the paw of a rodent to evaluate the anti-inflammatory effect of a test compound.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound or vehicle (control) is administered, usually orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[5]

    • The paw volume is then measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hot Plate Test

Objective: To assess the central analgesic activity of a test compound by measuring the reaction time of an animal to a thermal stimulus.

Methodology:

  • Animal Model: Mice or rats are commonly used for this assay.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C).

  • Procedure:

    • The test compound or vehicle (control) is administered to the animals.

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), each animal is placed on the hot plate.

    • The latency to the first sign of a pain response, such as licking of the hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (MPE%), calculated using the formula: MPE% = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Signaling Pathways and Experimental Workflow

Nociceptive Signaling Pathway

This diagram illustrates the pathway of a painful stimulus from the periphery to the brain.

G cluster_0 Peripheral Tissue cluster_1 Spinal Cord cluster_2 Brain Noxious Stimulus Noxious Stimulus Nociceptors Nociceptors Noxious Stimulus->Nociceptors transduction First-Order Neuron First-Order Neuron Nociceptors->First-Order Neuron transmission Dorsal Horn Dorsal Horn Second-Order Neuron Second-Order Neuron Dorsal Horn->Second-Order Neuron synapse Thalamus Thalamus Second-Order Neuron->Thalamus spinothalamic tract Somatosensory Cortex Somatosensory Cortex Thalamus->Somatosensory Cortex perception First-Order Neuron->Dorsal Horn

Caption: Simplified diagram of the nociceptive signaling pathway.

Inflammatory Cascade: COX and LOX Pathways

This diagram shows the enzymatic pathways leading to the production of inflammatory mediators.

G cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Phospholipase A2->Arachidonic Acid Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins inflammation, pain Thromboxanes Thromboxanes COX-1 / COX-2->Thromboxanes Leukotrienes Leukotrienes 5-LOX->Leukotrienes inflammation G Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Induction of Pain/Inflammation Induction of Pain/Inflammation Drug Administration->Induction of Pain/Inflammation Data Collection Data Collection Induction of Pain/Inflammation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

References

In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of select thiazole derivatives in various animal models, offering a valuable resource for the evaluation of novel candidates such as 2-(Azetidin-3-yl)-4-methylthiazole. While specific in vivo data for this compound is not yet publicly available, this guide establishes a framework for its potential evaluation by comparing it with other thiazole derivatives that have been investigated in preclinical settings for anticancer, antibacterial, and anticonvulsant properties.

Comparative Efficacy of Thiazole Derivatives in Animal Models

The following table summarizes the in vivo efficacy of representative thiazole derivatives across different therapeutic areas. This data provides a benchmark for assessing the potential of novel thiazole compounds.

Compound Class Specific Compound Example Animal Model Therapeutic Area Efficacy Endpoint Key Findings Reference
PI3K/mTOR Inhibitors Thiazole Derivative 3bLeukemia HL-60(TB) Xenograft in miceCancerTumor Growth Inhibition, Apoptosis InductionShowed significant tumor growth inhibition and induced apoptosis.[1][1]
Antibacterial Agents Lead Thiazole Compound 1Murine Skin Infection Model (MRSA)Infectious DiseaseReduction in Bacterial LoadReduced the burden of MRSA in skin wounds by more than 90%, comparable to mupirocin.[2][3][2][3]
Anticonvulsant Agents Thiopyrano[2,3-d]thiazole Derivative 14Subcutaneous Pentylenetetrazole (scPTZ)-induced seizure model in miceNeurology (Epilepsy)Seizure Protection, Mortality RateShowed anticonvulsant properties equivalent to the reference drug, sodium valproate.[4][4][5]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the efficacy of thiazole derivatives in the therapeutic areas discussed.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol is adapted from studies on PI3K/mTOR inhibiting thiazole derivatives.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: Human leukemia HL-60(TB) cells.

  • Procedure:

    • HL-60(TB) cells are harvested and suspended in a suitable medium.

    • A total of 1 x 10^7 cells are subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The test compound (e.g., Thiazole Derivative 3b) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose. The vehicle is administered to the control group.

    • Tumor volume and body weight are measured every 2-3 days.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

In Vivo Antibacterial Efficacy in a Murine Skin Infection Model

This protocol is based on the evaluation of thiazole compounds against MRSA.[2][3]

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Procedure:

    • Mice are anesthetized, and a small area of hair on the back is removed.

    • A superficial wound is created using a sterile biopsy punch.

    • The wound is inoculated with a suspension of MRSA.

    • After a set period (e.g., 24 hours) to allow for infection establishment, treatment is initiated.

    • The test thiazole compound, a positive control (e.g., mupirocin), or a vehicle control is applied topically to the wound daily.

    • After a specified treatment period (e.g., 3-7 days), the skin tissue around the wound is excised, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units per gram of tissue).

In Vivo Anticonvulsant Activity in a Chemically-Induced Seizure Model

This protocol is representative of studies using the subcutaneous pentylenetetrazole (scPTZ) model.[4][5]

  • Animal Model: Male Swiss albino mice.

  • Inducing Agent: Pentylenetetrazole (PTZ).

  • Procedure:

    • Mice are divided into control and treatment groups.

    • The test thiazole compound or a vehicle is administered intraperitoneally or orally.

    • After a defined pre-treatment time (e.g., 30-60 minutes), a convulsant dose of PTZ is injected subcutaneously.

    • Animals are observed for a specific period (e.g., 30 minutes) for the onset of seizures (e.g., clonic-tonic seizures) and mortality.

    • The latency to the first seizure and the percentage of animals protected from seizures and death are recorded.

Visualizing Pathways and Workflows

Understanding the mechanism of action and the experimental process is critical. The following diagrams illustrate a key signaling pathway targeted by some thiazole derivatives and a general workflow for in vivo efficacy studies.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Thiazole_Inhibitor Thiazole PI3K/mTOR Inhibitor Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway targeted by some anticancer thiazole derivatives.

InVivo_Workflow start Hypothesis: Novel Thiazole Compound Shows In Vitro Activity animal_model Select & Establish Relevant Animal Model start->animal_model groups Randomize Animals into Groups (Vehicle, Test Article, Positive Control) animal_model->groups dosing Administer Compound (Define Dose, Route, Frequency) groups->dosing monitoring Monitor for Efficacy (e.g., Tumor Size, Bacterial Load, Seizure Onset) & Toxicity (e.g., Body Weight) dosing->monitoring endpoint Study Endpoint: Collect Samples/Tissues monitoring->endpoint analysis Data Analysis: Statistical Comparison of Groups endpoint->analysis conclusion Conclusion on In Vivo Efficacy & Safety analysis->conclusion

Caption: A generalized workflow for in vivo validation of a novel therapeutic compound.

Conclusion

The diverse in vivo activities of thiazole derivatives underscore the significant potential of this heterocyclic motif in drug discovery. While this compound awaits its own in vivo validation, the comparative data and established protocols presented in this guide offer a solid foundation for designing and interpreting future preclinical studies. Researchers are encouraged to leverage these insights to strategically advance novel thiazole-based candidates toward clinical development.

References

Assessing the selectivity of 2-(Azetidin-3-yl)-4-methylthiazole for its biological target

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis

Introduction

The selective inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target while minimizing off-target effects is a critical challenge. This guide provides a comparative framework for assessing the selectivity of kinase inhibitors, using the hypothetical ATP-competitive inhibitor, Compound X (structurally analogous to 2-(Azetidin-3-yl)-4-methylthiazole), as an illustrative example. We will explore key experimental assays, present comparative data, and visualize the underlying biological and experimental workflows.

The ability of a kinase inhibitor to selectively bind to its intended target is paramount for its therapeutic efficacy and safety profile. Poor selectivity can lead to unexpected side effects due to the modulation of unintended signaling pathways.[1][2] Therefore, rigorous selectivity profiling against a broad panel of kinases is an indispensable step in the development of novel kinase inhibitors.[1][3][4]

Comparative Selectivity Profile of Compound X

To ascertain the selectivity of Compound X, its inhibitory activity was profiled against a panel of 100 human kinases at a fixed ATP concentration. The primary target for Compound X is Kinase A. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) for Compound X against its primary target and a selection of representative off-targets. For comparison, data for a known multi-kinase inhibitor, Sunitinib, is also presented.

Table 1: Biochemical IC50 Values for Compound X and Sunitinib against a Panel of Kinases

Kinase TargetCompound X IC50 (nM)Sunitinib IC50 (nM)Kinase Family
Kinase A 5 250Tyrosine Kinase
Kinase B15010Tyrosine Kinase
Kinase C8005Tyrosine Kinase
Kinase D>10,0001,500Ser/Thr Kinase
Kinase E2,50080Ser/Thr Kinase
Kinase F>10,0005,000Lipid Kinase
Kinase G750150Atypical Kinase

Data is hypothetical for illustrative purposes.

Cellular Target Engagement and Pathway Inhibition

To translate biochemical potency to a cellular context, the effect of Compound X on the phosphorylation of a known downstream substrate of Kinase A was assessed in a cell-based assay.

Table 2: Cellular IC50 Values for Inhibition of Substrate Phosphorylation

AssayCompound X IC50 (nM)Sunitinib IC50 (nM)
p-Substrate Y (downstream of Kinase A) Levels501,200
p-Substrate Z (downstream of Kinase B) Levels2,00080

Data is hypothetical for illustrative purposes.

The tenfold shift in IC50 from the biochemical to the cellular assay for Compound X is a common phenomenon, often attributed to factors such as cell permeability and intracellular ATP concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data.

Protocol 1: Radiometric Kinase Assay (for Biochemical IC50)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[3][4]

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and varying concentrations of the inhibitor (Compound X or Sunitinib) in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure a fair comparison.[3]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP is washed away.[4]

  • Detection: Quantify the incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In-Cell Western (for Cellular IC50)

This method quantifies the level of a specific phosphorylated protein within fixed cells.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a range of inhibitor concentrations for a defined period (e.g., 2 hours).

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest (e.g., the pathway upstream of Kinase A).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Substrate Y). Subsequently, incubate with a secondary antibody conjugated to an infrared fluorophore. A second antibody for a housekeeping protein (e.g., GAPDH) with a different fluorophore is used for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imaging system. The fluorescence intensity of the phospho-specific antibody is normalized to the intensity of the housekeeping protein.

  • Data Analysis: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration to calculate the cellular IC50.

Visualizing Biological and Experimental Frameworks

Signaling Pathway of Kinase A

The following diagram illustrates a simplified signaling cascade involving the primary target, Kinase A, and a potential off-target, Kinase B. This visualization helps to conceptualize the downstream consequences of selective versus non-selective inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Activates Substrate_Y Substrate Y Kinase_A->Substrate_Y Phosphorylates Substrate_Z Substrate Z Kinase_B->Substrate_Z Phosphorylates Cellular_Response_A Desired Cellular Response (e.g., Apoptosis) Substrate_Y->Cellular_Response_A Cellular_Response_B Undesired Cellular Response (e.g., Toxicity) Substrate_Z->Cellular_Response_B Compound_X Compound X Compound_X->Kinase_A Inhibits Sunitinib Sunitinib Sunitinib->Kinase_A Inhibits Sunitinib->Kinase_B Inhibits

Caption: Simplified signaling pathway of Kinase A and off-target Kinase B.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the logical flow of experiments to determine the selectivity of a novel compound.

G start Start: Novel Compound Synthesized biochem_screen Primary Biochemical Screen (vs. Target Kinase A) start->biochem_screen is_active Active? (IC50 < 1 µM) biochem_screen->is_active kinome_scan Broad Kinome Panel Screen (e.g., 100 kinases) is_active->kinome_scan Yes stop Stop: Low Potency or Poor Selectivity is_active->stop No selectivity_analysis Analyze Selectivity Profile (Calculate Selectivity Score) kinome_scan->selectivity_analysis is_selective Selective? selectivity_analysis->is_selective cellular_assay Cellular Target Engagement Assay (e.g., In-Cell Western) is_selective->cellular_assay Yes off_target_assay Cellular Off-Target Assay is_selective->off_target_assay Borderline is_selective->stop No lead_optimization Lead Optimization cellular_assay->lead_optimization off_target_assay->lead_optimization

Caption: Workflow for assessing kinase inhibitor selectivity.

The comprehensive assessment of inhibitor selectivity is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing systematic profiling, such as kinome-wide screening, and validating on-target activity in a relevant cellular context, researchers can build a robust understanding of a compound's selectivity profile. The illustrative data for Compound X highlights how a highly selective inhibitor can be distinguished from a multi-targeted agent like Sunitinib. This rigorous, data-driven approach is fundamental to the successful development of safe and effective kinase-targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of 2-(Azetidin-3-yl)-4-methylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Azetidin-3-yl)-4-methylthiazole, a heterocyclic compound featuring both an azetidine and a methylthiazole moiety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against potential splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation or allergic reactions.[5]
Body Protection A lab coat, and in cases of significant quantities, a chemical-resistant apron or suit.Protects against contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area, preferably a fume hood. If significant aerosolization is possible, a respirator may be necessary.Minimizes inhalation of vapors, which may cause respiratory irritation.[2]
Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[6]

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials, gloves), into a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with amines and heterocyclic compounds.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • The storage area should be secure and accessible only to authorized personnel.[7]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste. The EHS office will then manage the final disposal through a licensed hazardous waste disposal facility.

Never dispose of this compound down the drain or in the regular trash. This compound may be toxic to aquatic life, and improper disposal can lead to environmental contamination and regulatory penalties.[5]

Spill Management

In the event of a spill, the following procedures should be followed immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris.

    • Place all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent, as recommended by your EHS office.

  • Reporting: Report the spill to your supervisor and the institution's EHS office, regardless of the size.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate and Collect Waste in Designated Container ppe->segregate label 3. Label Container 'Hazardous Waste' & Contents segregate->label spill Spill Occurs segregate->spill Potential Hazard store 4. Store in Secure Secondary Containment label->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill_protocol Follow Spill Management Protocol: - Evacuate & Secure - Ventilate - Contain & Clean - Report to EHS spill->spill_protocol spill_protocol->segregate Collect spill waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(Azetidin-3-yl)-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Azetidin-3-yl)-4-methylthiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1][2][3] Use proper glove removal technique to avoid skin contact.[1][4]
Eye and Face Protection Safety goggles and/or face shieldUse government-approved eye and face protection.[4] In situations with a splash potential, chemical goggles and a face shield are necessary. For low splash potential, safety glasses with side shields may be sufficient.[2]
Respiratory Protection Government-approved respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a fume hood or if there is a risk of inhalation.[1][5] The type of respirator (e.g., particle respirator or one with organic vapor cartridges) should be chosen based on the potential for aerosol or vapor generation.[1]
Body Protection Protective clothingA lab coat or other protective clothing is required to prevent skin contact.[4] In cases of significant handling, disposable clothing may be preferred.[2]
Foot Protection Closed-toe shoesProtective boots may be necessary depending on the scale of the operation.[4]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition.

  • Handling: Avoid direct contact with the substance.[7] Do not breathe dust, vapor, mist, or gas.[6] Avoid eating, drinking, or smoking in the handling area.[4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7]

2. First Aid Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.[8]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]

3. Spill Management:

  • Small Spills: For small spills, absorb the substance with an inert material such as sand, silica gel, or vermiculite.[5][6]

  • Large Spills: Evacuate the area and prevent the substance from entering drains.[4]

  • Cleanup: Use spark-proof tools and explosion-proof equipment if the substance is flammable.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

4. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in clearly labeled, sealed containers.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, regional, national, and international regulations.[4] Do not dispose of it down the drain.[1]

Workflow for Handling this compound

Workflow for Handling this compound A Preparation - Verify fume hood function - Gather all necessary PPE B Don PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) A->B Proceed C Chemical Handling - Work within fume hood - Avoid generating dust/aerosols B->C Proceed D Post-Handling - Securely close container - Clean work area C->D Task Complete G Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready C->G In case of spill/exposure E Doff PPE - Remove gloves using proper technique - Wash hands thoroughly D->E Proceed F Waste Disposal - Collect all contaminated materials - Dispose of according to regulations E->F Proceed

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-yl)-4-methylthiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.